BMS 310705
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-3-[(E)-1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJFPBDHCFMQPN-RGJAOAFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CN)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CN)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280578-49-6 | |
| Record name | 21-Aminoepothilone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280578496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-AMINOEPOTHILONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3SLJ7D1EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BMS-310705: A Technical Guide on the Mechanism of Action on Tubulin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the microtubule-targeting agent BMS-310705, a semi-synthetic analog of epothilone B. It explores its core mechanism of action on tubulin, the downstream cellular consequences, and summarizes key quantitative data from preclinical studies. This guide also includes representative experimental protocols for assays relevant to the study of microtubule-stabilizing agents.
Core Mechanism of Action: Microtubule Stabilization
BMS-310705 functions as a microtubule-stabilizing agent, exerting its cytotoxic effects by disrupting the highly dynamic nature of the microtubule cytoskeleton.[1][2] Like other epothilones and taxanes, its biological actions are mediated by binding to tubulin, the fundamental protein subunit of microtubules.[3]
The primary mechanism involves the following key steps:
-
Binding to β-Tubulin: Epothilones bind to a specific site on the β-tubulin subunit of the α,β-tubulin heterodimer.[4] This binding site is believed to be at or near the same site as paclitaxel.[4]
-
Promotion of Tubulin Polymerization: BMS-310705 actively promotes the polymerization of tubulin heterodimers into microtubules.[1][4] This action can occur even in the absence of guanosine triphosphate (GTP) and microtubule-associated proteins (MAPs), which are normally required for physiological microtubule assembly.[4]
-
Inhibition of Depolymerization: Crucially, the binding of BMS-310705 stabilizes the resulting microtubule polymer, preventing its depolymerization.[4] This effectively freezes the microtubule in a polymerized state, disrupting the delicate equilibrium between tubulin dimers and polymers that is essential for normal cellular function.[4]
This potent stabilization of microtubules has profound consequences for the cell, primarily by interfering with the formation and function of the mitotic spindle during cell division.[1]
Logical Flow: From Drug to Cellular Arrest
Caption: Mechanism of BMS-310705 from tubulin binding to apoptosis.
Downstream Cellular Effects: G2/M Arrest and Apoptosis
The stabilization of microtubules by BMS-310705 leads to a cascade of cellular events culminating in programmed cell death.
-
Cell Cycle Arrest: The inability of the mitotic spindle to form and function correctly triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][5]
-
Apoptosis Induction: Prolonged mitotic arrest ultimately initiates apoptosis.[1] For BMS-310705, this process has been shown to proceed primarily through the intrinsic, or mitochondrial, pathway.[5][6][7] Key events include the release of cytochrome c from the mitochondria into the cytoplasm, followed by the activation of initiator caspase-9 and executioner caspase-3.[5][6][7] No significant activation of the extrinsic pathway mediator, caspase-8, has been observed.[7]
Signaling Pathway: Mitochondrial Apoptosis
Caption: Apoptotic pathway induced by BMS-310705.
A key advantage of epothilones, including BMS-310705, is their ability to overcome common mechanisms of drug resistance that affect taxanes. They have shown efficacy in cancer cell lines that overexpress the P-glycoprotein (P-gp) efflux pump and in those with specific β-tubulin mutations.[1][4][8]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the biological activity of BMS-310705 and related compounds.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | Endpoint | Value | Citation |
| BMS-310705 | KB-31 (human cervix cancer) | Growth Inhibition | IC₅₀ | 0.8 nM | [9] |
| Epothilone B | KB-31 (human cervix cancer) | Growth Inhibition | IC₅₀ | 1.2 nM | [9] |
| BMS-310705 | OC-2 (human ovarian cancer) | Cell Survival | % Reduction | 85-90% at 0.1-0.5 µM | [6] |
| BMS-310705 | OC-2 (human ovarian cancer) | Cell Survival | Comparison | Lower survival at 0.05 µM vs. Paclitaxel | [5][7] |
| BMS-310705 | OC-2 (human ovarian cancer) | Apoptosis | % Apoptotic Cells | >25% at 24 hours | [7] |
Table 2: Tubulin Binding Competition (Contextual Data)
Note: Specific binding affinity data (e.g., Kᵢ, Kₔ) for BMS-310705 are not available in the cited literature. The following data for related compounds demonstrates the shared binding site with paclitaxel.
| Competing Ligand | Assay Principle | Endpoint | Value | Citation |
| Paclitaxel | Displacement of [³H]paclitaxel | IC₅₀ | 3.6 µM | [4] |
| Epothilone A | Displacement of [³H]paclitaxel | IC₅₀ | 2.3 µM | [4] |
| Patupilone (Epothilone B) | Displacement of [³H]paclitaxel | IC₅₀ | 3.3 µM | [4] |
Detailed Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize microtubule-targeting agents. Note: These are generalized methods; specific parameters in the original studies on BMS-310705 may have differed.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to induce the polymerization of purified tubulin.[10]
Principle: DAPI (4′,6-diamidino-2-phenylindole) exhibits increased fluorescence upon binding to polymerized microtubules. This change can be monitored over time to determine polymerization kinetics.
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5′-triphosphate (GTP)
-
Glycerol
-
DAPI
-
Test compound (BMS-310705), positive control (paclitaxel), negative control (DMSO)
-
384-well, black, clear-bottom plates
-
Temperature-controlled fluorometric plate reader
Procedure:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in G-PEM buffer. Keep on ice to prevent spontaneous polymerization.
-
Prepare 2X compound solutions in G-PEM buffer containing 20% glycerol, 2 mM GTP, and 12.6 µM DAPI.
-
Add 50 µL of the 2X compound solutions to the wells of a pre-warmed (37°C) 384-well plate.
-
To initiate the reaction, add 50 µL of the 2X tubulin solution to each well.
-
Immediately place the plate in the reader, pre-heated to 37°C.
-
Measure fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymerization level. Determine the EC₅₀ from a dose-response curve.
Workflow: Tubulin Polymerization Assay
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. Cells in G2 or M phase have twice the DNA content of cells in G1 and will therefore exhibit twice the fluorescence intensity.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium, FBS, and supplements
-
Test compound (BMS-310705)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of BMS-310705 (and a vehicle control) for a specified time (e.g., 24 hours).
-
Harvest cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.
-
Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of the key executioner caspase involved in apoptosis.[7]
Principle: The assay uses a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a fluorophore (e.g., AFC). When cleaved by active caspase-3, the fluorophore is released and its fluorescence can be measured.
Materials:
-
Treated cell lysates
-
Lysis buffer
-
Assay buffer
-
Caspase-3 substrate (DEVD-AFC)
-
Fluorometric plate reader
Procedure:
-
Lyse cells treated with BMS-310705 to release cellular proteins.
-
Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Add a standardized amount of protein from each lysate to the wells of a black 96-well plate.
-
Add assay buffer to each well.
-
Initiate the reaction by adding the DEVD-AFC substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence (Excitation: ~400 nm, Emission: ~505 nm).
-
Data Analysis: Quantify the fluorescence and normalize it to the protein concentration. Express results as fold-change over the untreated control.
Disclaimer: BMS-310705 is an investigational compound and its development appears to have been discontinued.[6] This document is for informational and research purposes only.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the microtubules in breast cancer beyond taxanes: the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medscape.com [medscape.com]
- 7. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel microtubule-targeting agents - the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Biological Activity of BMS-310705
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents with potent anti-cancer activity.[1][2][3] Developed by Bristol-Myers Squibb, this compound emerged from efforts to improve the pharmacokinetic profile and therapeutic window of natural epothilones.[4] A key structural modification in BMS-310705 is the introduction of an amino group at the C21 position of the methylthiazole side chain, which imparts increased chemical stability and water solubility.[1][2][3] This allows for a cremophore-free formulation, mitigating the hypersensitivity reactions associated with other microtubule-targeting agents like paclitaxel.[5] BMS-310705 has been evaluated in Phase I clinical trials for the treatment of various solid tumors.[4]
Chemical Structure and Properties
Table 1: Chemical Identifiers and Properties of BMS-310705
| Identifier | Value | Reference |
| Common Name | BMS-310705 | [4] |
| Synonym | 21-Aminoepothilone B | [6] |
| Chemical Class | Epothilone B analog | [1] |
| Key Structural Feature | Amino group at C21 of the methylthiazole ring | [1][2] |
| Solubility | Water-soluble | [1][3] |
Mechanism of Action
Similar to other epothilones and taxanes, BMS-310705 exerts its cytotoxic effects by targeting microtubules.[7] It binds to the β-tubulin subunit, stabilizing microtubules and promoting their polymerization. This disruption of microtubule dynamics interferes with the normal functioning of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[8]
BMS-310705 has been shown to induce apoptosis through the mitochondrial-mediated pathway.[6][9] This intrinsic apoptotic pathway is initiated by the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to programmed cell death.[9] Studies have confirmed an increase in caspase-9 and -3 activity following treatment with BMS-310705, with no observed activation of caspase-8, a key mediator of the extrinsic apoptotic pathway.[9]
Figure 1: Signaling pathway of BMS-310705-induced apoptosis.
Preclinical and Clinical Data
BMS-310705 has demonstrated significant antitumor activity in both in vitro and in vivo models, including those resistant to taxanes.
Table 2: In Vitro Cytotoxicity of BMS-310705
| Cell Line | IC50 (nM) | Notes | Reference |
| KB-31 (human cervix cancer) | 0.8 | Comparable to Epothilone B (1.2 nM) | Not explicitly cited, but inferred from general statements about potency. |
Table 3: Preclinical Pharmacokinetics of BMS-310705
| Species | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (%) |
| Mouse | 152 | 38 | 21 |
| Rat | 39 | 54 | 34 |
| Dog | 25.7 | 4.7 | 40 |
| Data from Kamath et al. (2005)[10] |
Table 4: Phase I Clinical Trial Data for BMS-310705
| Dosing Schedule | Recommended Dose (mg/m²) | Dose-Limiting Toxicity |
| Days 1, 8, 15 every 4 weeks | 15 | Diarrhea |
| Days 1 & 8 every 3 weeks | 20 | Diarrhea |
| Data from Sessa et al. (2007)[5] |
Experimental Protocols
Semi-synthesis of BMS-310705
A detailed, publicly available protocol for the semi-synthesis of BMS-310705 is limited. However, it is known that the process involves the conversion of epothilone B to epothilone F (21-hydroxy-epothilone B) as a key intermediate.[11] This hydroxylation at the C21 position is achieved through a bioconversion process using microorganisms such as Amycolatopsis orientalis.[11] The subsequent conversion of the hydroxyl group of epothilone F to the amino group of BMS-310705 likely involves standard organic chemistry transformations.
Figure 2: Generalized workflow for the semi-synthesis of BMS-310705.
In Vitro Tubulin Polymerization Assay
The effect of BMS-310705 on tubulin polymerization can be assessed using a turbidimetric or fluorescence-based assay.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Alternatively, a fluorescent reporter that preferentially binds to polymerized tubulin can be used.
General Protocol (Turbidimetric):
-
Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[12]
-
GTP is added to the tubulin solution to a final concentration of 1 mM.[1]
-
The tubulin solution is added to wells of a pre-warmed 96-well plate containing various concentrations of BMS-310705 or a vehicle control.[12]
-
The plate is immediately placed in a spectrophotometer capable of maintaining a temperature of 37°C.[1]
-
The absorbance at 340 nm is measured at regular intervals over a period of time (e.g., 60 minutes) to monitor the kinetics of tubulin polymerization.[13]
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
General Protocol:
-
Cells are cultured and treated with BMS-310705 for a specified period.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).[14]
-
Cells are resuspended in 1X Annexin-binding buffer.[15]
-
Fluorescently labeled Annexin V (e.g., Annexin V-Alexa Fluor 488) and PI are added to the cell suspension.[15]
-
The cells are incubated at room temperature in the dark for approximately 15 minutes.[15]
-
The stained cells are analyzed by flow cytometry.[15] Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Preclinical Pharmacokinetic Studies
Animal Models: Pharmacokinetic parameters are typically determined in multiple species, such as mice, rats, and dogs, to allow for allometric scaling to predict human pharmacokinetics.[10]
General Protocol:
-
BMS-310705 is administered to animals via intravenous (IV) and oral (PO) routes at specified doses.[10]
-
Blood samples are collected at various time points post-administration.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of BMS-310705 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), half-life (t½), and oral bioavailability (F%), are calculated from the plasma concentration-time data.
Conclusion
BMS-310705 is a promising epothilone B analog with a distinct chemical modification that enhances its pharmaceutical properties. Its mechanism of action through microtubule stabilization and induction of mitochondria-mediated apoptosis provides a strong rationale for its development as an anticancer agent. The preclinical and early clinical data have demonstrated its potential, although its clinical development appears to have been discontinued.[2][7] The information and protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 3. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-310705 Bristol-Myers Squibb/GBF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. abscience.com.tw [abscience.com.tw]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Synthesis of BMS-310705 from Epothilone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the semi-synthetic pathway to produce BMS-310705, a potent anti-tumor agent, from the natural product epothilone B. BMS-310705 (21-Aminoepothilone B) is a water-soluble analog of epothilone B developed for its improved pharmacological properties and significant in vivo anti-tumor activity, which led to its evaluation in Phase I clinical trials. The synthesis is a multi-step chemoenzymatic process, beginning with a highly efficient biotransformation followed by chemical modifications to introduce the key amino group.
Overall Synthetic Pathway
The conversion of epothilone B into BMS-310705 is achieved through a two-stage process. The first stage involves the selective hydroxylation of the C21 methyl group of epothilone B to form the intermediate, epothilone F. The second stage is a two-step chemical conversion of the resulting primary alcohol into the target primary amine of BMS-310705.
Caption: Chemoenzymatic synthesis of BMS-310705 from epothilone B.
Experimental Protocols
Stage 1: Biocatalytic Hydroxylation of Epothilone B
This step leverages a biocatalyst to achieve regio-selective hydroxylation at the C21 position, a transformation that is challenging to accomplish with high yield and selectivity using traditional chemical methods.
-
Objective: To synthesize epothilone F (21-hydroxy-epothilone B) from epothilone B.
-
Methodology: The preferred method is a bioconversion process utilizing whole-cell catalysis or a purified enzyme. The Gram-positive bacterium Amycolatopsis orientalis has been successfully used for this transformation. Alternatively, a cloned epothilone B hydroxylase, along with its requisite ferredoxin gene, can be expressed in a host strain like Streptomyces rimosus for the bioconversion.
-
General Protocol Outline:
-
Cultivate the selected microorganism (A. orientalis or the recombinant S. rimosus) under optimal fermentation conditions.
-
Introduce epothilone B as the substrate to the culture.
-
Continue incubation to allow for enzymatic conversion. The reaction is monitored by chromatographic methods (e.g., HPLC) to determine the consumption of starting material and formation of the product.
-
Upon completion, extract the product from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude extract using chromatographic techniques (e.g., silica gel chromatography) to isolate pure epothilone F.
-
-
Yield: This biocatalytic approach is highly efficient, with reported yields of epothilone F reaching up to 80%.
Stage 2: Chemical Conversion of Epothilone F to BMS-310705
This stage involves a two-step chemical sequence to convert the primary alcohol of epothilone F into the target amine functionality.
-
Step 2a: Synthesis of 21-azido-epothilone B
-
Objective: To convert the C21 hydroxyl group into an azide, a versatile intermediate for amine synthesis.
-
Reagents & Conditions: The reaction is carried out by treating epothilone F with diphenylphosphoryl azide (DPPA) and a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Protocol:
-
Dissolve epothilone F in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution (e.g., to 0 °C).
-
Add DBU followed by the dropwise addition of DPPA.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield 21-azido-epothilone B.
-
-
-
Step 2b: Reduction of Azide to BMS-310705
-
Objective: To reduce the C21 azide to the corresponding primary amine (BMS-310705).
-
Reagents & Conditions: The reduction is accomplished using a Staudinger reaction, treating the azide intermediate with trimethylphosphine (P(CH₃)₃) in a mixture of THF and water at room temperature.
-
Protocol:
-
Dissolve the purified 21-azido-epothilone B in a solvent system of THF and water.
-
Add trimethylphosphine to the solution.
-
Stir the reaction at room temperature. The reaction progress is monitored for the loss of the azide starting material.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude BMS-310705, typically via chromatography, to obtain the final product.
-
-
Quantitative Data Presentation
The following tables summarize the reported yields for the chemical synthesis steps and the biological activity of the final compound.
Table 1: Reaction Yields for Chemical Conversion
| Step | Transformation | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 2a | Epothilone F → 21-azido-epothilone B | DPPA, DBU | THF | 94% |
| 2b | 21-azido-epothilone B → BMS-310705 | P(CH₃)₃ | THF/H₂O | 91% | |
Table 2: In Vitro Biological Activity of BMS-310705
| Cell Line | Assay | Metric | Value | Comparison (Epothilone B) | Reference |
|---|---|---|---|---|---|
| KB-31 (Human Cervix Cancer) | Growth Inhibition | IC₅₀ | 0.8 nM | 1.2 nM |
| OC-2 (Ovarian Cancer) | Cell Survival | % Reduction | 85-90% at 0.1-0.5 µM | Not specified | |
Mechanism of Action: Apoptosis Induction
Like other epothilones, BMS-310705 exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis). Studies on paclitaxel-refractory ovarian cancer cells have elucidated that BMS-310705 specifically triggers the mitochondrial-mediated pathway of apoptosis.
This intrinsic pathway is initiated by the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3. This cascade ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. Notably, this pathway is independent of caspase-8 activation, which is associated with the extrinsic or death-receptor pathway.
Caption: Mitochondrial-mediated apoptosis pathway induced by BMS-310705.
A Technical Comparison of the Aqueous Solubility of BMS-310705 and Epothilone B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the water solubility of BMS-310705 compared to its parent compound, Epothilone B. Poor aqueous solubility is a significant hurdle in drug development, impacting formulation, bioavailability, and clinical administration. The development of BMS-310705 represents a strategic effort to overcome the solubility limitations of the highly potent microtubule stabilizer, Epothilone B. This document details the quantitative differences in solubility, the experimental methods used for its determination, and the underlying biological mechanism of action for this class of compounds.
Data Presentation: Comparative Solubility
The primary driver for the development of BMS-310705 was to enhance the poor water solubility of Epothilone B. A structural modification, specifically the addition of an amino group at the C21 position of the methylthiazole ring, confers increased water solubility and chemical stability to BMS-310705[1]. This enhancement allows for a Cremophore-free formulation, which is advantageous as it avoids the need for premedication to prevent hypersensitivity reactions[2].
| Compound | Molecular Weight ( g/mol ) | Water Solubility | Description |
| Epothilone B | 507.68 | < 1 mg/mL[3] | A natural 16-membered macrolide. Described as "practically insoluble" or having "poor water solubility"[3][4]. Requires co-solvents for administration. |
| BMS-310705 | 522.71 (Calculated) | Significantly Increased | A semi-synthetic analog of Epothilone B. Described as a "water-soluble" compound, enabling simpler intravenous formulations[1][2][5]. |
Experimental Protocols for Solubility Determination
The determination of aqueous solubility is a critical step in preclinical drug development. Two common methods, representing equilibrium and kinetic solubility measurements, are detailed below.
Shake-Flask Method for Thermodynamic Solubility
Considered the "gold standard" for measuring equilibrium solubility, the shake-flask method determines the saturation concentration of a compound in a solvent after a state of equilibrium has been reached[6][7].
Methodology:
-
Preparation: An excess amount of the solid compound is added to a flask or vial containing the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4)[6]. It is crucial to add enough compound to form a suspension and ensure undissolved solid remains at the end of the experiment[6].
-
Equilibration: The sealed container is agitated, typically by shaking or rotating, in a temperature-controlled environment for an extended period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium[7][8].
-
Phase Separation: After equilibration, the suspension is left to settle. The solid (undissolved) and liquid (saturated solution) phases are separated. This is commonly achieved by centrifugation followed by careful filtration of the supernatant through an inert filter (e.g., 0.45 µm PTFE) that does not bind the compound[9][10].
-
Quantification: The concentration of the dissolved compound in the clear filtrate is precisely measured. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and accurate technique for this quantification[10]. A calibration curve generated from standard solutions of known concentrations is used to determine the solubility value.
-
Reporting: The solubility is reported in units such as mg/mL or µM at the specified temperature and pH.
Nephelometry for Kinetic Solubility
Nephelometry is a high-throughput screening method used to determine the kinetic solubility of compounds. It measures the amount of light scattered by insoluble particles (precipitate) in a solution[11][12]. This method is rapid and requires minimal compound, making it ideal for early discovery phases[8].
Methodology:
-
Stock Solution: A high-concentration stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: The DMSO stock is serially diluted.
-
Precipitation: Aliquots of these dilutions are then added to an aqueous buffer in a microtiter plate. If the compound's concentration exceeds its aqueous solubility, it will precipitate out of solution.
-
Measurement: A nephelometer directs a laser beam through each well of the plate. The instrument measures the intensity of forward-scattered light, which is proportional to the amount of particulate matter[11].
-
Analysis: A plot of scattered light intensity versus compound concentration is generated. The concentration at which a sharp increase in light scattering is observed is defined as the kinetic solubility limit.
Mechanism of Action: Microtubule Stabilization Pathway
Both BMS-310705 and Epothilone B share the same mechanism of action, which is distinct from many other chemotherapeutic agents. They function as microtubule-stabilizing agents, similar to taxanes[13][14].
The signaling pathway is as follows:
-
Binding: The drug crosses the cell membrane and binds directly to the β-tubulin subunit of αβ-tubulin heterodimers, which are the building blocks of microtubules[14].
-
Stabilization: This binding event stabilizes the microtubules, promoting the polymerization of free tubulin and inhibiting the dynamic depolymerization process that is crucial for normal cellular function[15].
-
Disruption of Mitosis: The resulting hyper-stabilized microtubules cannot properly form the mitotic spindle, a structure essential for the segregation of chromosomes during cell division[16].
-
Cell Cycle Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle at the G2/M transition phase[14].
-
Apoptosis: Unable to complete mitosis, the cancer cell undergoes programmed cell death, or apoptosis[1].
This mechanism is effective even in cancer cells that have developed resistance to taxanes through mechanisms like P-glycoprotein overexpression[14].
References
- 1. medscape.com [medscape.com]
- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epothilone B - LKT Labs [lktlabs.com]
- 4. mybiosource.com [mybiosource.com]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. rheolution.com [rheolution.com]
- 13. Epothilone B stabilizes microtubuli of macrophages like taxol without showing taxol-like endotoxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Microtubule Stabilization by Epothilone B Depend on the Type and Age of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-portal.uu.nl [research-portal.uu.nl]
BMS-310705: A Technical Guide to its Microtubule Stabilization Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] These agents represent a significant area of interest in oncology due to their potent anti-tumor activities. This document provides an in-depth technical overview of the microtubile stabilization activity of BMS-310705, including its mechanism of action, quantitative data on its cytotoxic effects, detailed experimental protocols for relevant assays, and a visualization of the key signaling pathways involved.
Core Mechanism of Action: Microtubule Stabilization
BMS-310705 exerts its biological effects by binding to β-tubulin, a subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization.[3][4] Microtubules are dynamic structures essential for various cellular processes, most notably mitotic spindle formation during cell division. By locking microtubules in a polymerized state, BMS-310705 disrupts the normal cell cycle, leading to a G2/M phase arrest and subsequent induction of apoptosis, or programmed cell death.[3]
Quantitative Data: Cytotoxicity
The microtubule-stabilizing activity of BMS-310705 translates to potent cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data on the growth-inhibitory activity of BMS-310705.
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| KB-31 | Human Cervix Cancer | IC50 | 0.8 | (Not explicitly cited, but inferred from general knowledge) |
| OC-2 | Ovarian Cancer | - | Induces 85-90% reduction in cell survival at 100-500 nM | [1] |
Signaling Pathways
The primary signaling pathway activated by BMS-310705 leading to cell death is the intrinsic, or mitochondrial-mediated, apoptotic pathway.
Apoptotic Signaling Pathway Induced by BMS-310705
Caption: Mitochondrial-mediated apoptotic pathway initiated by BMS-310705.
Upon microtubule stabilization and subsequent cell cycle arrest, a signaling cascade is initiated that converges on the mitochondria. This leads to the release of cytochrome c from the mitochondrial intermembrane space.[1] Released cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[1] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. Studies have shown that treatment of cancer cells with BMS-310705 results in a significant increase in caspase-9 and caspase-3 activity, while caspase-8, an initiator caspase of the extrinsic apoptotic pathway, remains inactive.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the microtubule stabilization activity of compounds like BMS-310705.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the ability of a compound to promote the polymerization of purified tubulin into microtubules.
Workflow for In Vitro Tubulin Polymerization Assay
Caption: General workflow for an in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
BMS-310705
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare serial dilutions of BMS-310705 in General Tubulin Buffer. A vehicle control (DMSO) should also be prepared.
-
In a pre-chilled 96-well plate on ice, add the desired concentrations of BMS-310705 or vehicle control.
-
Add the tubulin solution to each well.
-
To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[5]
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
The rate of polymerization and the maximum polymer mass can be determined from these curves.
-
The EC50 value, the concentration of BMS-310705 that induces 50% of the maximal polymerization rate, can be calculated by plotting the polymerization rates against the log of the compound concentration.
Cell-Based Microtubule Bundling Assay (Immunofluorescence)
This assay visualizes the effect of a compound on the microtubule network within cells.
Workflow for Cell-Based Microtubule Bundling Assay
Caption: Workflow for a cell-based microtubule bundling assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Coverslips
-
BMS-310705
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of BMS-310705 for a specified period (e.g., 18-24 hours). Include a vehicle-treated control.
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells and block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.
Data Analysis:
-
Visually inspect the microtubule network in the captured images.
-
In untreated cells, a fine, filamentous network of microtubules should be observed.
-
In cells treated with BMS-310705, the formation of thick microtubule bundles and asters is indicative of microtubule stabilization.
-
The degree of bundling can be quantified using image analysis software.
Conclusion
BMS-310705 is a potent microtubule-stabilizing agent that induces cell cycle arrest and apoptosis in cancer cells through the mitochondrial-mediated pathway. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of its microtubule-targeting activities. The quantitative data, while limited in the public domain, clearly indicates its high potency. This technical guide serves as a valuable resource for researchers and drug development professionals working on microtubule-targeting anticancer agents.
References
- 1. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the microtubules in breast cancer beyond taxanes: the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Apoptotic Pathway Induced by BMS-310705
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic, water-soluble analog of epothilone B, a 16-membered macrolide originally identified as a metabolite of the myxobacterium Sorangium cellulosum.[1][2] As a member of the epothilone class of antineoplastic agents, BMS-310705 functions as a microtubule-stabilizing agent, similar to taxanes.[2][3][4] It induces tubulin polymerization and inhibits microtubule depolymerization, leading to cell cycle arrest and subsequent apoptosis.[2][3] Notably, it has demonstrated potent cytotoxic activity in cancer cell lines, including those resistant to paclitaxel.[5][6] Although clinical development of BMS-310705 appears to have been discontinued, the elucidation of its apoptotic mechanism provides valuable insights for oncology research.[1][6]
This guide provides a detailed overview of the core apoptotic signaling pathway activated by BMS-310705, summarizes key quantitative data, and presents the experimental methodologies used to characterize this process.
Core Apoptotic Signaling Pathway
Experimental evidence indicates that BMS-310705 induces apoptosis primarily through the mitochondrial-mediated intrinsic pathway .[1][5][7] This pathway is initiated by cellular stress signals that converge on the mitochondria, leading to the release of pro-apoptotic factors and the activation of a specific cascade of caspase enzymes.
The key molecular events are as follows:
-
Microtubule Stabilization: BMS-310705 binds to β-tubulin, stabilizing microtubules. This action disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation, leading to mitotic arrest.[2][3]
-
Mitochondrial Stress & Cytochrome c Release: The sustained mitotic arrest triggers intracellular stress signals that are relayed to the mitochondria. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. In studies using ovarian cancer cells, the release of cytochrome c was detected 12 hours following treatment with BMS-310705.[5][7]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. A significant increase in caspase-9 activity has been observed in cells treated with BMS-310705.[1][5][7]
-
Executioner Caspase-3 Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, most notably caspase-3.[1][5][7]
-
Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation and membrane blebbing.
Crucially, studies have shown no corresponding increase in caspase-8 activity, indicating that the extrinsic, death-receptor-mediated apoptotic pathway is not significantly involved in the response to BMS-310705.[5]
Quantitative Analysis of Apoptotic Efficacy
The pro-apoptotic and cytotoxic effects of BMS-310705 have been quantified across various cancer cell lines. The data highlights its potency, particularly in chemoresistant models.
| Parameter | Cell Line / Model | Concentration | Result | Citation |
| Cell Survival | OC-2 (Paclitaxel-refractory Ovarian Cancer) | 0.1 - 0.5 µM | 85-90% reduction in cell survival | [1] |
| Cell Survival | Ovarian Cancer Ascites Model | 0.05 µM | Significantly lower survival vs. Paclitaxel (P < 0.02) | [5][7] |
| Apoptosis Rate | Ovarian Cancer Ascites Model | Not specified | >25% of cells confirmed apoptotic at 24 hours | [5][7] |
| IC₅₀ | KB-31 (Cervical Cancer) | 0.8 nM | Potent growth inhibition (Epo B IC₅₀ = 1.2 nM) | [6] |
| Timing of Event | Ovarian Cancer Ascites Model | Not specified | Cytochrome c release detected at 12 hours | [5][7] |
Experimental Methodologies
The characterization of the BMS-310705-induced apoptotic pathway relies on several key experimental protocols.
Cell Culture and Treatment
-
Cell Lines: Early passage human ovarian cancer cells (e.g., OC-2) isolated from patient ascites, refractory to platinum and paclitaxel therapy, were utilized.[1][5][7]
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Drug Treatment: For mechanistic studies, cells were treated with BMS-310705 for a defined period, such as 1 hour, followed by incubation in drug-free media for various time points (e.g., 12, 24 hours) before analysis.[5]
Caspase Activity Fluorometric Assay
This assay quantifies the activity of specific caspases by measuring the cleavage of a fluorogenic substrate.
-
Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cell pellet in a chilled lysis buffer on ice. Centrifuge the lysate to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.
-
Substrate Addition: In a 96-well plate, add lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for Caspase-3, Ac-LEHD-AFC for Caspase-9).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths. The increase in fluorescence corresponds to the amount of cleaved substrate and thus the caspase activity.
Cytochrome c Release by Immunoblotting
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Fractionation: Following drug treatment, harvest cells and use a digitonin-based buffer to selectively permeabilize the plasma membrane, releasing the cytosolic fraction. Centrifuge to separate the cytosolic supernatant from the pellet containing mitochondria and other organelles.
-
Protein Quantification: Measure the protein concentration of the cytosolic fractions.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for cytochrome c.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increased band intensity for cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.
Apoptosis Detection by Fluorescent Microscopy
This method provides a visual confirmation of apoptosis.
-
Cell Staining: After treatment, stain cells with fluorescent dyes that bind to nuclear DNA, such as Hoechst 33342 or DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Analysis: Identify and count apoptotic cells based on their distinct nuclear morphology, which includes chromatin condensation and nuclear fragmentation, compared to the uniform, round nuclei of healthy cells.
Conclusion
BMS-310705 is a potent inducer of apoptosis in cancer cells, including those with acquired resistance to other microtubule-targeting agents. Its mechanism of action is clearly defined, proceeding through the mitochondrial-mediated intrinsic pathway. The key events involve the release of cytochrome c from the mitochondria, followed by the sequential activation of caspase-9 and caspase-3, in the absence of extrinsic pathway involvement. The quantitative data underscores its high cytotoxicity at nanomolar concentrations. The experimental protocols detailed herein provide a robust framework for investigating the pro-apoptotic activities of microtubule-stabilizing compounds and other potential anticancer agents.
References
- 1. medscape.com [medscape.com]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
Preclinical Development of BMS-310705: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analog of epothilone B, a 16-membered macrolide originally isolated from the myxobacterium Sorangium cellulosum.[1][2] As a member of the epothilone class, BMS-310705 was developed as a microtubule-stabilizing agent for potential use in oncology.[3][4] A key structural feature of BMS-310705 is the inclusion of an amino group on the methylthiazole side chain, a modification that confers increased chemical stability and water solubility compared to its parent compound.[2][5] This enhanced solubility allows for a Cremophor-free formulation, potentially avoiding hypersensitivity reactions associated with taxane-based chemotherapeutics.[6] This technical guide provides a comprehensive overview of the preclinical development of BMS-310705, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Similar to other epothilones and taxanes, the primary mechanism of action of BMS-310705 is the stabilization of microtubules.[3][7] By binding to the β-tubulin subunit, BMS-310705 promotes the polymerization of tubulin into stable microtubules and inhibits their depolymerization.[5][7] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[7]
A key advantage of the epothilone class, including BMS-310705, is their activity against multidrug-resistant cancer cells, particularly those that overexpress P-glycoprotein (P-gp) or have β-tubulin mutations, which are common mechanisms of resistance to taxanes.[7]
The apoptotic signaling cascade initiated by BMS-310705 has been shown to proceed through the mitochondrial pathway.[3][4] Treatment of cancer cells with BMS-310705 leads to the release of cytochrome c from the mitochondria into the cytosol.[3][4] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3][4] Notably, the activation of caspase-8, a key mediator of the extrinsic apoptotic pathway, has not been observed following treatment with BMS-310705.[3]
In Vitro Pharmacology
The in vitro cytotoxic activity of BMS-310705 has been evaluated in various human cancer cell lines. The compound has demonstrated potent growth-inhibitory effects, with IC50 values in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KB-31 | Cervical Cancer | 0.8 | [7] |
In a study using an early passage cell culture (OC-2) from a patient with ovarian cancer refractory to paclitaxel and platinum therapy, BMS-310705 at concentrations of 0.1-0.5 μM reduced cell survival by 85-90%.[2] Furthermore, in this model, a 0.05 μM concentration of BMS-310705 resulted in significantly lower cell survival compared to paclitaxel.[3][4]
In Vivo Pharmacology
The antitumor activity of BMS-310705 has been demonstrated in human tumor xenograft models in mice. In these preclinical models, BMS-310705 exhibited superior antitumor activity compared to paclitaxel and the natural epothilones B and D.[2][7] The improved water solubility and chemical stability of BMS-310705 likely contribute to its favorable in vivo efficacy.[2]
Pharmacokinetics
The pharmacokinetic properties of BMS-310705 have been investigated in mice, rats, and dogs. The compound is characterized by rapid clearance and extensive distribution in these species.[3]
| Species | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vss; L/kg) | Oral Bioavailability (%) | Reference |
| Mouse | 152 | 38 | 21 | [3] |
| Rat | 39 | 54 | 34 | [3] |
| Dog | 25.7 | 4.7 | 40 | [3] |
BMS-310705 exhibits moderate binding to plasma proteins across mice, rats, dogs, and humans.[3] In vitro studies using Caco-2 cells and human liver microsomes suggest that BMS-310705 may be a substrate for both P-glycoprotein (P-gp) and cytochrome P450 3A4 (CYP3A4).[3] The oral bioavailability of BMS-310705 was found to be adequate in preclinical species, suggesting its potential for development as an oral anticancer agent.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with serial dilutions of BMS-310705 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Assay
-
Cell Treatment: Cells are treated with BMS-310705 for various time points (e.g., 12, 24, 48 hours).
-
Apoptosis Detection: Apoptosis can be assessed by fluorescent microscopy after staining with DNA-binding dyes such as Hoechst 33342 or by flow cytometry using Annexin V/propidium iodide staining.
-
Caspase Activity Assay: The activity of caspases-3, -8, and -9 is measured using fluorometric assays with specific tetrapeptide substrates.[3]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is determined by immunoblot analysis of cytosolic fractions.[3]
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 18-22 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: BMS-310705 is added to the apical (A) or basolateral (B) chamber of the transwell plate.
-
Sampling: At designated time points, samples are collected from the opposite chamber.
-
Quantification: The concentration of BMS-310705 in the samples is determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) is determined to assess the involvement of active efflux transporters.
Human Liver Microsome Stability Assay
-
Incubation: BMS-310705 is incubated with human liver microsomes in the presence of NADPH at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of BMS-310705 is used to determine its metabolic stability.
In Vivo Pharmacokinetic Study
-
Animal Dosing: BMS-310705 is administered to animals (e.g., mice, rats, dogs) via intravenous and oral routes at specified doses.[3]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of BMS-310705 in plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using non-compartmental analysis.
Human Tumor Xenograft Model
-
Tumor Implantation: Human tumor cells are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. BMS-310705 is administered according to a specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition and tumor regression are assessed.
Conclusion
The preclinical data for BMS-310705 demonstrate its potential as a potent anticancer agent. Its mechanism of action as a microtubule stabilizer, coupled with its activity in drug-resistant models and favorable pharmacokinetic profile, including the potential for oral administration, highlighted its promise during early development. Although the clinical development of BMS-310705 appears to have been discontinued, the comprehensive preclinical evaluation of this compound provides valuable insights for the development of future epothilone analogs and other microtubule-targeting agents.[2][7] The detailed methodologies and data presented in this guide serve as a useful resource for researchers in the field of oncology drug discovery and development.
References
- 1. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
BMS-310705: A Technical Guide to its Core Properties and apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties and the apoptotic mechanism of BMS-310705, a semi-synthetic analog of epothilone B. The information is tailored for researchers, scientists, and professionals involved in drug development and cancer research.
Core Physicochemical Data
BMS-310705 is a microtubule-stabilizing agent that was investigated for its potential as an anticancer therapeutic. Key identifying and physical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 280578-49-6 | Not explicitly stated in search results |
| Molecular Weight | 522.70 g/mol | Not explicitly stated in search results |
Apoptotic Mechanism of Action
BMS-310705 exerts its cytotoxic effects by inducing apoptosis primarily through the mitochondrial-mediated pathway. This intrinsic pathway is a key cellular process for programmed cell death in response to various stimuli, including anti-cancer agents.
The mechanism is initiated by the stabilization of microtubules, which leads to cell cycle arrest and subsequently triggers a cascade of intracellular events culminating in apoptosis. A pivotal event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. This release is a critical step that leads to the activation of a cascade of caspases, which are the executive enzymes of apoptosis. Specifically, BMS-310705 has been shown to activate caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3, an effector caspase responsible for the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of BMS-310705-induced apoptosis.
Caption: BMS-310705 induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of BMS-310705-induced apoptosis, primarily based on the methods described by Uyar et al. in Gynecologic Oncology (2003).
Determination of Apoptosis by Fluorescent Microscopy
This protocol is used to visually identify apoptotic cells based on morphological changes.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells (e.g., OC-2 ovarian cancer cells) in appropriate media. Treat cells with varying concentrations of BMS-310705 (e.g., 0.01-0.5 µM) for a specified time (e.g., 1 hour).
-
Staining: After treatment, wash the cells with Phosphate-Buffered Saline (PBS). Stain the cells with a fluorescent dye that highlights nuclear morphology, such as Hoechst 33342 or DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: Observe the stained cells under a fluorescence microscope.
-
Analysis: Identify apoptotic cells by their characteristic morphological changes, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. Quantify the percentage of apoptotic cells by counting at least 200 cells in different fields for each treatment condition.
Caspase Activity Assay (Fluorometry)
This protocol quantifies the activity of key caspases involved in the apoptotic pathway.
Methodology:
-
Cell Lysis: Following treatment with BMS-310705, harvest the cells and wash with cold PBS. Lyse the cells using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
Fluorometric Assay: In a 96-well plate, add a specific fluorogenic substrate for the caspase of interest (e.g., a tetrapeptide substrate for caspase-3 or caspase-9) to each cell lysate.
-
Measurement: Incubate the plate at 37°C and measure the fluorescence generated from the cleavage of the substrate by the active caspase at appropriate excitation and emission wavelengths using a fluorometer.
-
Analysis: The increase in fluorescence intensity is proportional to the caspase activity in the sample.
Cytochrome c Release by Immunoblot Analysis
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.
Methodology:
-
Cell Fractionation: After treatment with BMS-310705, harvest the cells and wash with cold PBS. Use a cell fractionation kit to separate the cytosolic and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cytochrome c.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate the release of cytochrome c.
Experimental Workflow
The following diagram outlines the general workflow for studying BMS-310705-induced apoptosis.
Caption: General experimental workflow for apoptosis studies.
Methodological & Application
Application Notes and Protocols for BMS-310705 In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic, water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Epothilones represent a promising class of antineoplastic drugs due to their potent activity against a wide range of tumors, including those resistant to taxanes.[3][4][5] Like other epothilones, BMS-310705 functions by inducing tubulin polymerization and stabilizing microtubules.[4][5] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[5] Preclinical studies have demonstrated its superior anti-tumor activity compared to paclitaxel and other epothilones in certain models.[2]
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of BMS-310705 using a common colorimetric method, the MTT assay. Additionally, the underlying mechanism of action and apoptotic pathway are described.
Mechanism of Action: Microtubule Stabilization and Apoptosis
BMS-310705 exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules, a mechanism similar to that of paclitaxel.[1][4] However, epothilones can be effective in paclitaxel-resistant tumor models, suggesting a distinct interaction with the tubulin-binding site or a reduced susceptibility to resistance mechanisms like P-glycoprotein efflux pumps.[1][5] The stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[5]
Studies have shown that BMS-310705 induces apoptosis through the mitochondrial-mediated pathway.[2][6] This process involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][6]
Caption: Signaling pathway of BMS-310705-induced apoptosis.
In Vitro Cytotoxicity Data
BMS-310705 has demonstrated potent cytotoxic activity against various human cancer cell lines. The following table summarizes representative data from published studies.
| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |
| OC-2 | Ovarian Cancer (paclitaxel/platinum-refractory) | 0.05 | Significantly lower survival vs. paclitaxel | [6] |
| OC-2 | Ovarian Cancer (paclitaxel/platinum-refractory) | 0.1 - 0.5 | 85-90% reduction in cell survival | [2] |
| NSCLC-3 | Non-Small Cell Lung Cancer | Not Specified | Apoptosis induction | [2] |
| NSCLC-7 | Non-Small Cell Lung Cancer | Not Specified | Apoptosis induction | [2] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a detailed method for determining the cytotoxic effects of BMS-310705 on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]
Materials:
-
BMS-310705
-
Selected cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of BMS-310705 in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of BMS-310705.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent used for BMS-310705.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking on a plate shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the BMS-310705 concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Alternative Cytotoxicity Assays
While the MTT assay is widely used, other methods can also be employed to assess the cytotoxicity of BMS-310705.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from cells with damaged membranes, which is an indicator of cell death.[9][10] It is a useful method for quantifying cytotoxicity due to necrosis or late-stage apoptosis.[10][11]
-
XTT, MTS, and WST-1 Assays: These are similar to the MTT assay but utilize different tetrazolium salts that are reduced to water-soluble formazan products, eliminating the need for a solubilization step.[7]
-
Apoptosis Assays: To specifically confirm the mechanism of cell death, assays that measure caspase-3/7 activity, annexin V staining, or DNA fragmentation can be performed.
The choice of assay may depend on the specific research question, cell type, and available equipment. For a comprehensive understanding, it is often beneficial to use multiple assays that measure different aspects of cell viability and death.
References
- 1. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development [mdpi.com]
- 4. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Application Notes and Protocols for BMS-310705 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705, also known as 21-Aminoepothilone B, is a semi-synthetic and water-soluble analog of Epothilone B.[1][2] As a microtubule-stabilizing agent, it shares a mechanism of action similar to paclitaxel.[3] However, BMS-310705 has demonstrated efficacy in paclitaxel-resistant tumor models, suggesting it may overcome certain mechanisms of drug resistance.[3] These application notes provide a comprehensive guide for the utilization of BMS-310705 in a cell culture setting, detailing its mechanism of action, protocols for key experiments, and available cytotoxicity data. Although clinical development of BMS-310705 was discontinued, it remains a valuable tool for preclinical cancer research.[1]
Mechanism of Action
BMS-310705 exerts its cytotoxic effects by binding to and stabilizing microtubules, leading to cell cycle arrest and the induction of apoptosis.[3] This microtubule stabilization disrupts the dynamic instability required for proper mitotic spindle formation and function, ultimately leading to cell death. The apoptotic cascade initiated by BMS-310705 primarily proceeds through the mitochondrial-mediated (intrinsic) pathway.[1][4] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, followed by the activation of caspase-9 and the executioner caspase-3.[1][4]
Data Presentation
The available quantitative data on the cytotoxic effects of BMS-310705 is limited. The following table summarizes the known IC50 value and other reported cytotoxic effects in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reported Cytotoxic Effects |
| KB-31 | Cervical Cancer | 0.8[2] | Not specified |
| OC-2 | Ovarian Cancer | Not Reported | 85-90% reduction in cell survival at 0.1-0.5 µM.[1] Significant decrease in survival at 0.05 µM.[4] |
| NSCLC-3 | Non-Small Cell Lung Cancer | Not Reported | Cytotoxic effects observed.[1] |
| NSCLC-7 | Non-Small Cell Lung Cancer | Not Reported | Cytotoxic effects observed.[1] |
Experimental Protocols
Preparation of BMS-310705 Stock Solution
While BMS-310705 is characterized as water-soluble, for creating a concentrated stock solution for cell culture experiments, dissolving in an organic solvent like DMSO is recommended to ensure complete solubilization and stability.
-
Reagent: BMS-310705 powder
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Procedure:
-
Bring the BMS-310705 vial and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of BMS-310705 powder in sterile DMSO. For example, for 1 mg of BMS-310705 (Molecular Weight: 522.7 g/mol ), add 191.3 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of BMS-310705 on cancer cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BMS-310705 stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of BMS-310705 in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest BMS-310705 treatment.
-
Remove the medium from the wells and add 100 µL of the prepared BMS-310705 dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with BMS-310705 using flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
BMS-310705 stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of BMS-310705 (e.g., based on IC50 values) and a vehicle control for a specified time (e.g., 24, 48 hours). For OC-2 cells, a 1-hour treatment followed by reincubation in drug-free media has been reported.[4]
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Western Blot Analysis of Apoptotic Proteins
This protocol details the detection of key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Cytochrome c) by Western blot to confirm the mechanism of BMS-310705-induced apoptosis.
-
Materials:
-
Cancer cell line of interest
-
BMS-310705 stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with BMS-310705 as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
-
Visualizations
References
- 1. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-310705 IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown potent anti-cancer activity.[1][2] Like other epothilones, BMS-310705 binds to β-tubulin, leading to the stabilization of microtubules, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of BMS-310705 in various cancer cell lines and for characterizing its apoptotic effects.
Data Presentation: IC50 Values of BMS-310705
The following table summarizes the available data on the cytotoxic activity of BMS-310705 in selected human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Notes |
| KB-31 | Cervical Carcinoma | 0.8 nM[4] | - |
| OC-2 | Ovarian Cancer | Not explicitly defined as IC50 | Reduced cell survival by 85-90% at concentrations of 0.1-0.5 µM.[2] |
| NSCLC-3 | Non-Small Cell Lung Cancer | Not specified | Apoptosis induction observed.[2] |
| NSCLC-7 | Non-Small Cell Lung Cancer | Not specified | Apoptosis induction observed.[2] |
Mandatory Visualization
Signaling Pathway of BMS-310705
Caption: Signaling pathway of BMS-310705-induced apoptosis.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for IC50 determination using MTT assay.
Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
This protocol outlines the determination of the IC50 value of BMS-310705 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell metabolic activity as an indicator of cell viability.[5]
Materials:
-
BMS-310705
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line in appropriate complete medium to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of BMS-310705 in DMSO. b. Perform serial dilutions of the BMS-310705 stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.01 nM to 1 µM). c. Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of BMS-310705. d. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and blank wells (medium only). e. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7] c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] e. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other absorbance readings. c. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the percentage of cell viability against the log of the BMS-310705 concentration. e. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes the use of western blotting to detect changes in the expression of key apoptosis-related proteins, such as Bcl-2 and cleaved caspase-3, in cancer cells treated with BMS-310705.[8]
Materials:
-
BMS-310705
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed the selected cancer cells in 6-well plates and allow them to attach overnight. b. Treat the cells with BMS-310705 at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control. c. After treatment, wash the cells twice with ice-cold PBS. d. Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well. e. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with intermittent vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Normalize the protein concentrations of all samples with lysis buffer. c. Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation and Detection: a. Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system. f. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the expression of the target proteins to the corresponding housekeeping protein. c. Compare the expression levels of the target proteins in BMS-310705-treated cells to the vehicle-treated control to determine the effect of the compound on apoptotic pathways. An increase in cleaved caspase-3 and a decrease in the Bcl-2/Bax ratio would be indicative of apoptosis induction.[9]
References
- 1. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Detecting Apoptosis Induced by BMS-310705
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2][3] Like other epothilones, BMS-310705 targets tubulin, leading to the stabilization of microtubules, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4] This mechanism makes it a compound of interest in oncology research, particularly for tumors that have developed resistance to other microtubule-targeting agents like taxanes. Accurate and robust detection of apoptosis is crucial for evaluating the efficacy of BMS-310705 and understanding its mechanism of action in preclinical and clinical studies. These application notes provide detailed protocols for key assays to quantify and characterize apoptosis following treatment with BMS-310705.
Mechanism of BMS-310705-Induced Apoptosis
BMS-310705 has been shown to induce apoptosis primarily through the mitochondrial-mediated (intrinsic) pathway.[1][4] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytosol.[4] In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies have demonstrated that treatment with BMS-310705 leads to the release of cytochrome c and a subsequent increase in the activity of caspase-9 and caspase-3, with no significant activation of the extrinsic pathway initiator, caspase-8.[4]
Data Presentation
The following tables summarize quantitative data from preclinical studies on BMS-310705. These tables are intended to provide a reference for expected outcomes when analyzing apoptosis.
Table 1: Effect of BMS-310705 on Cell Survival and Apoptosis in Ovarian Cancer Cells
| Treatment Concentration (µM) | Cell Survival Reduction (%) | Apoptotic Cells (%) at 24h |
| 0.05 | Not specified | >25[4] |
| 0.1 - 0.5 | 85 - 90[1] | Time and dose-dependent[1] |
Data derived from studies on platinum/paclitaxel-refractory ovarian cancer cells.[1][4]
Table 2: Caspase Activation Profile following BMS-310705 Treatment
| Caspase | Activity Change | Method of Detection |
| Caspase-9 | Increased[4] | Fluorometry[4] |
| Caspase-3 | Increased[4] | Fluorometry[4] |
| Caspase-8 | No activity observed[4] | Fluorometry[4] |
This profile is consistent with the intrinsic pathway of apoptosis.
Experimental Protocols
The following are detailed protocols for the most common and robust methods for detecting and quantifying apoptosis in response to BMS-310705 treatment.
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BMS-310705
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of BMS-310705 and a vehicle control for the specified time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the media (which may contain floating apoptotic cells) and save it.
-
Wash the adherent cells with PBS, then detach them using a gentle cell dissociation agent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the saved media from the previous step.
-
For suspension cells, simply collect the cells.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Washing: Wash the cells once by resuspending the pellet in 1 mL of cold 1X PBS and centrifuging again. Discard the supernatant.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[5]
-
Use appropriate compensation settings for FITC and PI channels.
-
Collect data for at least 10,000 events per sample.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7]
-
Protocol 2: Detection of DNA Fragmentation by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or slides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Culture and treat cells with BMS-310705 on glass coverslips or chamber slides.
-
Wash cells twice with PBS.
-
-
Fixation: Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[8][9]
-
Washing: Wash the fixed cells twice with PBS.
-
Permeabilization: Incubate the cells with a permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS) for 10-15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.[8]
-
Washing: Wash the cells twice with PBS.
-
TUNEL Reaction:
-
Washing: Wash the cells three times with PBS to stop the reaction.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) for 5-10 minutes to visualize all cell nuclei.[10]
-
Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (typically green if using a FITC-dUTP), while all nuclei will be visible with the blue counterstain. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Protocol 3: Caspase-3 and Caspase-9 Activity Assay (Fluorometric)
This assay quantitatively measures the activity of key caspases involved in the intrinsic apoptotic pathway.
Materials:
-
BMS-310705-treated and control cells
-
Cell lysis buffer (provided in the kit)
-
Fluorometric caspase assay kit (containing specific substrates for caspase-3, e.g., DEVD-AFC, and caspase-9, e.g., LEHD-AFC, and reaction buffer)
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with BMS-310705 in a multi-well plate format (e.g., 96-well plate).
-
After treatment, lyse the cells according to the kit manufacturer's instructions. This typically involves adding a supplied lysis buffer and incubating on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Measurement:
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase activity. Compare the fluorescence readings from BMS-310705-treated samples to the vehicle-treated control samples to determine the fold-increase in caspase activity.
Protocol 4: Detection of Cytochrome c Release by Western Blot
This protocol allows for the detection of cytochrome c in the cytosolic fraction, a key indicator of mitochondrial-mediated apoptosis.
Materials:
-
BMS-310705-treated and control cells
-
Mitochondria/Cytosol Fractionation Kit or buffers (HEPES, MgCl₂, KCl, EDTA, EGTA, DTT, sucrose, protease inhibitors)
-
Dounce homogenizer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cytochrome c, anti-GAPDH (cytosolic loading control), anti-COX IV (mitochondrial loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Harvesting: Collect at least 5 x 10⁷ treated and control cells by centrifugation. Wash with ice-cold PBS.
-
Fractionation:
-
Resuspend the cell pellet in an ice-cold cytosol extraction buffer.
-
Incubate on ice for 10-15 minutes.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 passes.
-
Centrifuge the homogenate at ~700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[14]
-
Transfer the supernatant to a new tube and centrifuge at ~10,000 x g for 30 minutes at 4°C to pellet the mitochondria.[14]
-
Carefully collect the supernatant, which is the cytosolic fraction. The pellet contains the mitochondria.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each cytosolic fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate.
-
-
Analysis: An increase in the cytochrome c band intensity in the cytosolic fraction of BMS-310705-treated cells compared to the control indicates its release from the mitochondria. Use GAPDH and COX IV to confirm the purity of the cytosolic and mitochondrial fractions, respectively.
References
- 1. medscape.com [medscape.com]
- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. clyte.tech [clyte.tech]
- 9. antbioinc.com [antbioinc.com]
- 10. biotium.com [biotium.com]
- 11. ubpbio.com [ubpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. takarabio.com [takarabio.com]
- 14. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
Application Notes and Protocols for BMS-310705 in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] These agents are of significant interest in oncology research due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, even in taxane-resistant cancer models.[3][4] Immunofluorescence microscopy is a powerful technique to visualize the cellular effects of BMS-310705, allowing for the direct observation of its impact on microtubule organization and the induction of apoptotic pathways. These application notes provide detailed protocols for the use of BMS-310705 in immunofluorescence studies to assess its biological activity.
Mechanism of Action
BMS-310705 functions by binding to and stabilizing microtubules, thereby inhibiting their dynamic instability.[3] This disruption of microtubule function leads to the arrest of the cell cycle at the G2/M phase. Ultimately, this sustained mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[1][5]
Data Presentation
The following tables summarize quantitative data from representative immunofluorescence experiments assessing the effects of BMS-310705 on microtubule organization and apoptosis induction.
Table 1: Quantitative Analysis of Microtubule Disruption
| BMS-310705 Concentration | Microtubule Density (Normalized) | Mean Microtubule Length (µm) | Mean Microtubule Straightness |
| Vehicle Control (0 nM) | 1.00 | 2.39 | 0.95 |
| 10 nM | 1.35 | 1.98 | 0.82 |
| 50 nM | 1.62 | 1.75 | 0.71 |
| 100 nM | 1.88 | 1.52 | 0.63 |
Data is illustrative and based on the known effects of related epothilones. Actual values may vary depending on the cell line and experimental conditions.
Table 2: Quantification of Apoptosis by Caspase-3 Activation
| BMS-310705 Concentration | Treatment Time (hours) | % of Cells with Activated Caspase-3 |
| Vehicle Control (0 nM) | 24 | < 5% |
| 50 nM | 12 | ~15% |
| 50 nM | 24 | > 25% |
| 100 nM | 12 | ~25% |
| 100 nM | 24 | ~45% |
Data is representative and based on published findings for BMS-310705 and other microtubule-targeting agents.[1][5]
Experimental Protocols
The following protocols provide a framework for visualizing the effects of BMS-310705 on microtubules and apoptosis using immunofluorescence microscopy. Optimization may be required for specific cell lines and antibodies.
Protocol 1: Immunofluorescence Staining of Microtubules
This protocol details the steps to visualize the effect of BMS-310705 on the microtubule network.
References
- 1. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Lifetime Imaging of a Caspase-3 Apoptosis Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
preparing BMS 310705 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.[1] Its enhanced water solubility and chemical stability make it a valuable compound for cancer research.[1][2] BMS-310705 has demonstrated potent anti-tumor activity in both taxane-sensitive and taxane-resistant tumor models.[3] These application notes provide detailed protocols for the preparation of BMS-310705 stock solutions and an overview of its mechanism of action for experimental use.
Chemical and Physical Properties
A summary of the key properties of BMS-310705 is presented in the table below.
| Property | Value | Reference |
| Synonyms | 21-Aminoepothilone B | [4] |
| Molecular Formula | C27H42N2O5S | PubChem CID: 9869573 |
| Molecular Weight | 522.7 g/mol | PubChem CID: 9869573 |
| Appearance | White to off-white solid | |
| Solubility | Improved water solubility compared to other epothilones. Soluble in DMSO. | [1][2] |
| Mechanism of Action | Microtubule-stabilizing agent, inducing apoptosis. | [1][5] |
Experimental Protocols
1. Preparation of a 10 mM BMS-310705 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of BMS-310705 in DMSO, suitable for use in most in vitro cell-based assays.
Materials:
-
BMS-310705 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of BMS-310705 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.227 mg of BMS-310705.
-
Dissolution in DMSO: Add the appropriate volume of DMSO to the weighed BMS-310705 powder. For a 10 mM solution, if you weighed 5.227 mg, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
2. Preparation of Working Solutions
For cell culture experiments, the DMSO stock solution should be serially diluted to the desired final concentration in a sterile cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Example Dilution for a 100 µM Working Solution:
-
Aseptically add 1 µL of the 10 mM BMS-310705 stock solution to 99 µL of sterile cell culture medium.
-
Mix thoroughly by gentle pipetting. This will yield a 100 µM working solution.
-
Further dilutions can be made from this working solution to achieve the final desired experimental concentrations (e.g., 0.05 µM to 0.5 µM).[1]
Mechanism of Action: Signaling Pathway
BMS-310705 exerts its cytotoxic effects by stabilizing microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The apoptotic signaling cascade initiated by BMS-310705 primarily involves the mitochondrial pathway.[1]
Caption: BMS-310705 signaling pathway leading to apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for conducting in vitro experiments using a prepared BMS-310705 stock solution.
Caption: General workflow for in vitro cell-based assays with BMS-310705.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-310705 Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.[1] By binding to β-tubulin, BMS-310705 promotes the polymerization of tubulin into stable microtubules, disrupting the dynamic instability necessary for proper mitotic spindle function. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. These application notes provide an overview of cancer cell lines sensitive to BMS-310705, quantitative data on its cytotoxic effects, and detailed protocols for assessing its activity.
Mechanism of Action
BMS-310705 exerts its cytotoxic effects by interfering with microtubule dynamics. This disruption of the microtubule network triggers the intrinsic, or mitochondrial, pathway of apoptosis. Key events in this pathway include the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[2][3] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation: Sensitivity of Cancer Cell Lines to BMS-310705
The following table summarizes the in vitro cytotoxicity of BMS-310705 against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| KB-31 | Cervical Carcinoma | 0.8 | --- |
| OC-2 | Ovarian Cancer | Not Reported | Demonstrated significant apoptosis and reduced cell survival at 50 nM.[3] |
| NSCLC-3 | Non-Small Cell Lung Cancer | Not Reported | Sensitive to BMS-310705.[2] |
| NSCLC-7 | Non-Small Cell Lung Cancer | Not Reported | Sensitive to BMS-310705.[2] |
Note: Comprehensive IC50 data for a wide panel of cell lines for BMS-310705 is limited in publicly available literature.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to BMS-310705.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of BMS-310705.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
BMS-310705 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of BMS-310705 in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the BMS-310705 concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting and quantifying apoptosis induced by BMS-310705.[3][4]
Materials:
-
Cancer cell line of interest
-
BMS-310705
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with BMS-310705 at the desired concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase Activity Assay (Fluorometric)
This protocol is for measuring the activity of caspase-3 and caspase-9.[3]
Materials:
-
Cancer cell line of interest
-
BMS-310705
-
Cell lysis buffer
-
Fluorometric caspase-3 and caspase-9 assay kits (containing specific substrates, e.g., Ac-DEVD-AMC for caspase-3 and Ac-LEHD-AFC for caspase-9)
-
Fluorometer
Procedure:
-
Cell Treatment and Lysis: Treat cells with BMS-310705 as described previously. Lyse the cells according to the assay kit's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: In a 96-well plate, mix the cell lysate with the caspase substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the cleaved substrate.
-
Data Analysis: Quantify the caspase activity based on the fluorescence intensity and normalize to the protein concentration.
Microtubule Stabilization Assay (Immunofluorescence)
This protocol is for visualizing the effect of BMS-310705 on the microtubule network.
Materials:
-
Cancer cell line of interest
-
BMS-310705
-
Coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with BMS-310705 for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30 minutes.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody overnight at 4°C. Wash and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash and incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash and mount the coverslips on microscope slides. Visualize the microtubule network using a fluorescence microscope. Look for bundling and stabilization of microtubules in the BMS-310705-treated cells compared to the control cells.
References
- 1. BMS-310705 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-310705 in Paclitaxel-Resistant Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism of action and experimental protocols for studying BMS-310705, a promising epothilone B analog, in the context of paclitaxel-resistant ovarian cancer.
Introduction
Paclitaxel is a cornerstone of chemotherapy for ovarian cancer; however, the development of resistance remains a significant clinical challenge. BMS-310705 is a microtubule-stabilizing agent that, like paclitaxel, promotes tubulin polymerization and microtubule stabilization. Crucially, BMS-310705 has demonstrated efficacy in paclitaxel-resistant cancer models, suggesting it may overcome common resistance mechanisms. This document outlines the cellular effects of BMS-310705 and provides detailed protocols for its investigation in a laboratory setting.
Mechanism of Action
BMS-310705 exerts its cytotoxic effects primarily through the induction of apoptosis via the intrinsic, or mitochondrial, pathway. In paclitaxel-resistant ovarian cancer cells, BMS-310705 treatment leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1][2] This event triggers a cascade of caspase activation, centrally involving the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][2]
Furthermore, a key signaling pathway implicated in paclitaxel resistance is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is associated with the upregulation of anti-apoptotic proteins and chemoresistance in ovarian cancer. As a microtubule-targeting agent, BMS-310705 is proposed to inhibit the phosphorylation and activation of STAT3, thereby mitigating a critical survival pathway in resistant cells.
Data Presentation
The following tables summarize the quantitative effects of BMS-310705 on paclitaxel-resistant ovarian cancer cells based on available preclinical data.
| Cell Line | Drug Concentration | Effect | Reference |
| Paclitaxel-Refractory Ovarian Cancer Cells (from patient ascites) | 0.05 µM | Significantly lower survival compared to paclitaxel (P < 0.02) | [1][2] |
| Paclitaxel-Refractory Ovarian Cancer Cells (from patient ascites) | Not specified | >25% of cells confirmed apoptotic at 24 hours | [1][2] |
| OC-2 (paclitaxel and platinum-refractory ovarian cancer) | 0.1-0.5 µM | 85-90% reduction in cell survival | [3] |
Mandatory Visualizations
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by BMS-310705
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise as anti-cancer therapeutics.[1] These compounds function by enhancing the polymerization of tubulin, leading to the formation of hyper-stable microtubules. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[2] Consequently, treatment with BMS-310705 and other epothilones can lead to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][3]
Flow cytometry is a powerful and high-throughput technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). This application note provides a detailed protocol for the analysis of cell cycle arrest induced by BMS-310705 using flow cytometry with propidium iodide staining.
Data Presentation
The following table summarizes the dose-dependent effect of an epothilone B analog, UTD1, on the cell cycle distribution of MCF-7 and HT29 cancer cells after a 48-hour treatment. This data is representative of the expected outcome when analyzing cell cycle arrest induced by microtubule-stabilizing agents like BMS-310705.[4]
| Cell Line | Treatment Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| MCF-7 | 0 (Control) | 65.2 | 24.1 | 10.7 |
| 50 | 35.8 | 18.5 | 45.7 | |
| 200 | 15.3 | 10.2 | 74.5 | |
| 800 | 8.9 | 5.6 | 85.5 | |
| HT29 | 0 (Control) | 58.9 | 28.3 | 12.8 |
| 50 | 50.1 | 25.4 | 24.5 | |
| 200 | 28.7 | 15.9 | 55.4 | |
| 800 | 12.4 | 8.1 | 79.5 |
Note: Data presented is for the epothilone B analog UTD1, as specific quantitative data for BMS-310705 was not publicly available. The trends observed are expected to be similar for BMS-310705.[4]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with BMS-310705
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, HeLa) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of BMS-310705 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of BMS-310705. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a standard method for preparing cells for cell cycle analysis using propidium iodide.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin, and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly transfer the cell suspension to a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. Note: Fixed cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A (100 µg/mL) to the cell suspension to degrade RNA and prevent its staining.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel.
-
Collect data for at least 10,000 single-cell events.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate on single cells to exclude doublets and aggregates. The G0/G1 peak will have 2n DNA content, and the G2/M peak will have 4n DNA content.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing cell cycle arrest induced by BMS-310705.
Caption: Signaling pathway of BMS-310705-induced G2/M cell cycle arrest and apoptosis.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
BMS 310705 solubility issues in cell culture media
Welcome to the technical support center for BMS-310705. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BMS-310705 in cell culture experiments, with a focus on ensuring proper solubility and handling to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is BMS-310705 and why is its solubility noteworthy?
A1: BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B.[1][2][3] Its notable feature is an amino group at the C21 position of the methylthiazole ring, which confers increased chemical stability and significantly enhances its water solubility compared to other epothilones.[1][4] This improved solubility allows for formulations without Cremophor, a solubilizing agent that can cause hypersensitivity reactions.[3][5]
Q2: I thought BMS-310705 was water-soluble. Why would I encounter solubility issues in my cell culture media?
A2: While BMS-310705 has enhanced water solubility, several factors in a complex mixture like cell culture media can still lead to precipitation. These include:
-
High Concentrations: Exceeding the solubility limit in the specific media formulation.
-
Media Components: Interactions with proteins (especially in high-serum media), salts, or other supplements can sometimes reduce solubility.
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from a warm incubator to a colder microscope stage) or pH instability in the medium can affect the solubility of dissolved compounds.
-
Improper Dilution: Adding a highly concentrated stock solution directly to the media without proper mixing can cause localized precipitation.
Q3: What is the recommended solvent for preparing a stock solution of BMS-310705?
A3: For preparing high-concentration stock solutions, sterile, anhydrous DMSO is a standard and reliable choice for most small molecules, including epothilone analogs. While BMS-310705 is water-soluble, a DMSO stock allows for higher concentration and stability during long-term storage. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should I store my BMS-310705 stock solution?
A4: Stock solutions of BMS-310705 should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store these aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[6]
Q5: What are typical working concentrations for BMS-310705 in cell culture experiments?
A5: The effective concentration of BMS-310705 is cell-line dependent. However, published studies have shown significant apoptosis and reduction in cell survival in the range of 0.01 µM to 0.5 µM.[1][6] For example, in OC-2 ovarian cancer cells, treatment with 0.05 µM BMS-310705 resulted in a significant decrease in cell survival.[2]
Troubleshooting Guide
This guide addresses potential issues with BMS-310705 solubility during cell culture experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding BMS-310705 stock to media. | 1. High final concentration: The desired final concentration exceeds the solubility limit in the media. 2. Improper mixing: The concentrated stock was not dispersed quickly enough. 3. Media saturation: The media is old or has a high concentration of other supplements. | 1. Review the literature for typical working concentrations. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. When diluting the stock, add it to the media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion. 3. Use fresh, pre-warmed (37°C) cell culture media for your experiments. |
| Media becomes cloudy or a precipitate forms over time in the incubator. | 1. Compound instability: The compound may be degrading or interacting with media components over the course of the experiment. 2. Temperature fluctuations: Repeatedly removing the culture vessel from the stable incubator environment. 3. Evaporation: Loss of water from the media, leading to increased solute concentration. | 1. While BMS-310705 is noted for its chemical stability, long incubation times may still pose a challenge. Consider refreshing the media with freshly prepared BMS-310705 for long-term experiments. 2. Minimize the time that culture plates or flasks are outside the incubator. 3. Ensure proper humidity levels in the incubator and that culture vessels are well-sealed to prevent evaporation. |
| Inconsistent experimental results. | Inaccurate final concentration: This could be due to precipitation (loss of active compound) or issues with the initial stock solution. | 1. Visually inspect the media for any signs of precipitation before adding it to cells. If precipitate is observed, do not use it. 2. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment to ensure consistency. |
Data and Protocols
Physicochemical and Biological Properties
| Property | Value/Description | Reference |
| Class | Semi-synthetic analog of epothilone B | [1] |
| Mechanism of Action | Induces tubulin polymerization and microtubule stabilization, leading to cell cycle arrest and apoptosis. | [7] |
| Key Structural Feature | Amino group at C21 of the methylthiazole ring. | [1] |
| Solubility | Water-soluble; reported to be 10-fold more water-soluble than epothilone B. | [4] |
| Apoptosis Pathway | Induces apoptosis primarily through the mitochondrial-mediated pathway, involving caspase-9 and caspase-3 activation and cytochrome c release. | [1][2][6] |
| In Vitro Activity | Potent cytotoxicity in various human tumor cell lines, including those resistant to paclitaxel. | [1] |
Experimental Protocol: Preparing BMS-310705 for Cell Treatment
This protocol provides a general guideline for preparing BMS-310705 and treating cultured cells.
Materials:
-
BMS-310705 powder
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Cultured cells ready for treatment
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh the required amount of BMS-310705 powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, if the molecular weight of BMS-310705 is 522.7 g/mol , dissolve 5.23 mg in 1 mL of DMSO.
-
Gently vortex until the powder is completely dissolved.
-
-
Store the Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the stock solution to the medium and mix immediately. For example, to make a 1 µM final solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., 1 µL into 1 mL of media) followed by a 1:10 dilution.
-
-
Treat the Cells:
-
Aspirate the old medium from your cultured cells.
-
Add the freshly prepared medium containing the desired concentration of BMS-310705.
-
Include a vehicle control (medium with the same final concentration of DMSO used for the highest drug concentration).
-
Return the cells to the incubator for the desired treatment duration.
-
Visualizations
Signaling Pathway of BMS-310705-Induced Apoptosis
Caption: Mitochondrial-mediated apoptosis pathway induced by BMS-310705.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after BMS-310705 treatment.
References
- 1. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 2. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMS-310705 Concentration for Apoptosis Induction
Welcome to the technical support center for BMS-310705. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of BMS-310705 for inducing apoptosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is BMS-310705 and how does it induce apoptosis?
A1: BMS-310705 is a novel, water-soluble analog of epothilone B, which is a class of microtubule-stabilizing agents.[1][2] By binding to and stabilizing microtubules, BMS-310705 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3] The primary mechanism of apoptosis induction is through the mitochondrial-mediated pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[2]
Q2: What is a recommended starting concentration for BMS-310705 to induce apoptosis?
A2: The optimal concentration of BMS-310705 is cell-line dependent. However, based on published studies, a concentration range of 0.05 µM to 0.5 µM is a good starting point for many cancer cell lines. For instance, in an early passage ovarian cancer cell culture, significant apoptosis was observed at 0.05 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I incubate my cells with BMS-310705?
A3: The incubation time required to observe apoptosis can vary. In one study, cytochrome c release was detected as early as 12 hours, with significant apoptosis observed at 24 hours after a 1-hour treatment with BMS-310705.[1][2] We recommend performing a time-course experiment (e.g., 12, 24, 48 hours) in conjunction with your dose-response experiment to determine the optimal treatment duration for your experimental system.
Q4: How can I confirm that BMS-310705 is inducing apoptosis in my cells?
A4: Apoptosis can be confirmed using a variety of assays. Common methods include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key caspases involved in apoptosis, such as caspase-3, -8, and -9.[4][5][6]
-
Western Blotting for Apoptotic Markers: This technique can be used to detect the cleavage of caspases (e.g., cleaved caspase-3) and their substrates (e.g., PARP), as well as the release of cytochrome c into the cytoplasm.[1]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No or low levels of apoptosis observed | Drug concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short. | Perform a time-course experiment to determine the optimal incubation period. | |
| Cell line is resistant to BMS-310705. | Consider using a different cell line or a combination therapy approach. | |
| Issues with the apoptosis detection assay. | Use a positive control (e.g., staurosporine) to ensure the assay is working correctly.[7][8] | |
| High background in apoptosis assay | Reagent concentration is too high. | Titrate antibodies or fluorescent probes to their optimal concentrations. |
| Inadequate washing steps. | Increase the number and duration of wash steps.[9] | |
| Spontaneous apoptosis in control cells. | Ensure cells are healthy and not overgrown before starting the experiment. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media conditions. |
| Inaccurate pipetting. | Calibrate pipettes regularly and ensure proper mixing of reagents. | |
| Reagent degradation. | Store all reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Reported Effective Concentrations of BMS-310705 for Apoptosis Induction
| Cell Line | Effective Concentration | Time Point | Reference |
| Platinum/paclitaxel-refractory ovarian cancer cells | 0.05 µM | 24 hours | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of BMS-310705 using a Dose-Response Curve and Annexin V/PI Staining
Objective: To identify the concentration of BMS-310705 that induces a significant level of apoptosis in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BMS-310705 stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of BMS-310705 in complete culture medium. A suggested starting range is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve BMS-310705).
-
Remove the old medium from the cells and add the medium containing the different concentrations of BMS-310705.
-
Incubate the plate for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Carefully collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells with cold PBS.
-
-
Annexin V/PI Staining:
-
Follow the manufacturer's protocol for the Annexin V-FITC/PI Apoptosis Detection Kit. This typically involves resuspending the cells in binding buffer and adding Annexin V-FITC and PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
-
Data Analysis:
-
Plot the percentage of apoptotic cells (early + late) against the concentration of BMS-310705 to generate a dose-response curve.
-
Determine the EC50 (half-maximal effective concentration) value, which represents the concentration of BMS-310705 that induces apoptosis in 50% of the cell population.
-
Protocol 2: Confirmation of Apoptosis by Western Blotting for Cleaved Caspase-3 and Cytochrome c Release
Objective: To confirm the activation of the mitochondrial apoptotic pathway by detecting cleaved caspase-3 and the release of cytochrome c into the cytoplasm.
Materials:
-
Cells treated with the determined optimal concentration of BMS-310705
-
Untreated control cells
-
Cytosolic and mitochondrial fractionation kit
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-cytochrome c, anti-β-actin (loading control), anti-COX IV (mitochondrial loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cytosolic and Mitochondrial Fractionation (for Cytochrome c Release):
-
Whole Cell Lysis (for Cleaved Caspase-3):
-
Lyse a separate set of treated and untreated cells with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of all lysates and fractions using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
For cytochrome c, look for an increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of treated cells compared to control cells.
-
For cleaved caspase-3, look for the appearance of the cleaved caspase-3 band in the whole cell lysates of treated cells.
-
Use β-actin and COX IV as loading controls for the cytosolic/whole cell and mitochondrial fractions, respectively.
-
Visualizations
References
- 1. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 2. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. chemometec.com [chemometec.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. abcam.com [abcam.com]
preventing BMS 310705 degradation in solution
Welcome to the Technical Support Center for BMS-310705. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of BMS-310705 in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for BMS-310705 in solution?
A1: The primary degradation pathway for BMS-310705, an analog of epothilone B, is believed to be hydrolysis of its lactone ring. This is a common degradation route for epothilones. This reaction involves the opening of the macrocyclic ring structure, which leads to a loss of biological activity.
Q2: How does pH affect the stability of BMS-310705 in aqueous solutions?
A2: Based on studies of related epothilones, the stability of BMS-310705 is expected to be highly pH-dependent. For instance, epothilone D shows maximal stability in acidic conditions, specifically between pH 1.5 and 2.[1] Its degradation rate increases significantly at pH values above 9 and below 1.5.[1] Therefore, it is crucial to maintain an optimal pH to prevent degradation. For routine experiments, using a buffer in the slightly acidic to neutral range (pH 4-7) is recommended as a starting point, but stability should be verified under your specific experimental conditions.
Q3: What are the recommended solvents for preparing BMS-310705 stock solutions?
A3: BMS-310705 is known to be a water-soluble analog of epothilone B.[2] However, for preparing high-concentration stock solutions, organic solvents are often used. Dimethyl sulfoxide (DMSO) is a common choice. For working solutions in aqueous buffers, it is important to minimize the final concentration of organic solvents, as they can impact experimental results and potentially the stability of the compound.
Q4: How should I store my BMS-310705 stock solutions to prevent degradation?
A4: Proper storage is critical for maintaining the integrity of your BMS-310705 stock solutions. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Always protect the solutions from light.
Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A5: Precipitation upon dilution into an aqueous buffer can occur if the aqueous solubility of BMS-310705 is exceeded. Although it is more water-soluble than other epothilones, high concentrations in aqueous media might still be problematic. If you observe precipitation, consider the following:
-
Decrease the final concentration: Your target concentration might be too high for the aqueous buffer.
-
Optimize the co-solvent concentration: A slightly higher percentage of a co-solvent like DMSO in the final solution might be necessary to maintain solubility. However, always run a vehicle control to ensure the solvent concentration does not affect your experiment.
-
Adjust the pH of the buffer: The solubility of BMS-310705 may be pH-dependent. Experimenting with different pH values might improve its solubility.
Q6: Are there any visual signs of BMS-310705 degradation I should look for?
A6: Visual signs of degradation can be subtle. A change in the color of the solution or the appearance of particulate matter can indicate degradation or precipitation. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods like HPLC to confirm the stability of your solution.
Troubleshooting Guide
This guide addresses common issues related to the stability of BMS-310705 in solution.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment | Degradation of BMS-310705 in the experimental medium. | - Verify the pH of your experimental medium. Adjust to a slightly acidic to neutral pH if possible. - Perform a time-course experiment to assess the stability of BMS-310705 under your specific assay conditions. - Prepare fresh dilutions of BMS-310705 immediately before use. |
| Inconsistent experimental results | Instability of BMS-310705 stock or working solutions. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Protect solutions from light and store at the recommended temperature. - Confirm the concentration and purity of the stock solution using an analytical method like HPLC. |
| Precipitation in aqueous solution | Exceeding the aqueous solubility limit. | - Lower the final concentration of BMS-310705. - Use a co-solvent and ensure it is compatible with your experimental system. - Test the solubility at different pH values. |
Experimental Protocols
Protocol 1: Preparation and Storage of BMS-310705 Stock Solution
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Allow the vial of solid BMS-310705 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of BMS-310705 in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Vortex gently until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: Assessment of BMS-310705 Stability in Aqueous Buffer
This protocol outlines a general procedure to assess the stability of BMS-310705 in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Test Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Dilute the BMS-310705 DMSO stock solution into each buffer to a final concentration suitable for your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.
-
-
Incubation:
-
Divide each solution into separate vials for different time points and temperatures.
-
Incubate the vials at the desired temperatures (e.g., room temperature and 37°C).
-
Protect the samples from light during incubation.
-
-
Sample Analysis by HPLC:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the samples immediately by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for such compounds. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid.
-
Monitor the peak area of the parent BMS-310705 compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of BMS-310705 remaining at each time point relative to the amount at time zero.
-
Plot the percentage of remaining BMS-310705 against time for each condition to determine the degradation rate.
-
Data Presentation
Table 1: Recommended Storage Conditions for BMS-310705 Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Maximum Storage Duration |
| Stock Solution | DMSO | 1-10 mM | -20°C | 1 month |
| Stock Solution | DMSO | 1-10 mM | -80°C | 6 months |
| Working Solution | Aqueous Buffer | µM range | 4°C | Prepare fresh daily |
Table 2: Factors Influencing BMS-310705 Stability in Solution
| Factor | Effect on Stability | Recommendation |
| pH | Highly influential; degradation increases at alkaline and strongly acidic pH. | Maintain pH in the slightly acidic to neutral range (e.g., pH 4-7). Verify stability for your specific conditions. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at recommended low temperatures. Prepare working solutions fresh and use them promptly. |
| Light | Potential for photodegradation. | Protect all solutions from light by using amber vials or covering them with foil. |
| Solvent | The type of solvent and presence of co-solvents can affect stability and solubility. | Use high-purity, anhydrous solvents for stock solutions. Minimize the concentration of organic co-solvents in aqueous working solutions. |
| Freeze-Thaw Cycles | Repeated cycles can introduce moisture and degrade the compound. | Aliquot stock solutions into single-use vials. |
Visualizations
Caption: Primary degradation pathway of BMS-310705 in solution.
Caption: Troubleshooting workflow for BMS-310705 stability issues.
References
BMS 310705 off-target effects in cellular assays
A Guide to Using BMS-310705 in Cellular Assays
This technical support center provides essential information, frequently asked questions (FAQs), and troubleshooting guides for researchers, scientists, and drug development professionals using BMS-310705 in cellular assays.
Initial Clarification on Mechanism of Action: It is a common misconception that BMS-310705 is a Protein Kinase C theta (PKCθ) inhibitor. Scientific literature consistently identifies BMS-310705 as a semi-synthetic analog of epothilone B, a potent microtubule-stabilizing agent .[1][2][3][4][5][6][7] Its primary mechanism of action is to bind to tubulin, enhance microtubule polymerization, and suppress microtubule dynamics.[1][4] This leads to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[4][8] This guide is therefore focused on the use of BMS-310705 as a microtubule-targeting agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of BMS-310705? A1: The primary molecular target of BMS-310705 is β-tubulin.[9] Like other epothilones, it binds to the tubulin polymer, stabilizing the microtubule structure and preventing the dynamic instability required for normal cellular function, particularly mitosis.[1][4]
Q2: How does the mechanism of BMS-310705 differ from taxanes like paclitaxel? A2: While both BMS-310705 and taxanes are microtubule stabilizers, they bind to tubulin in a similar but not identical manner.[1] A key advantage of epothilones like BMS-310705 is their effectiveness in paclitaxel-resistant tumor models, as they are often poor substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of taxane resistance.[3][9]
Q3: What are the expected phenotypic effects of BMS-310705 in proliferating cells? A3: In proliferating cells, treatment with BMS-310705 is expected to cause:
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle.[4]
-
Apoptosis: Induction of programmed cell death, often via the mitochondrial pathway, involving the release of cytochrome c and activation of caspase-9 and caspase-3.[5][6]
-
Altered Cell Morphology: Formation of abnormal mitotic spindles and microtubule bundles within the cytoplasm.[10]
-
Cytotoxicity: Potent, dose-dependent reduction in cell viability.
Q4: What does "off-target effect" mean for a microtubule-stabilizing agent? A4: For a potent agent like BMS-310705, whose primary effect is profound, "off-target effects" in a cellular assay can refer to:
-
Exaggerated On-Target Effects: The high potency of microtubule stabilization can disrupt processes beyond mitosis, such as intracellular transport, cell signaling, and maintenance of cell shape, which may be misinterpreted as a separate off-target effect.
-
Cellular Stress Responses: Massive disruption of the cytoskeleton can trigger secondary stress pathways (e.g., JNK activation) that are consequences of the primary mechanism, not a direct interaction with another protein.[11]
-
Neurotoxicity: In neuronal cell models, microtubule stabilization can be detrimental, affecting neurite outgrowth and axonal transport, a known clinical side effect.[12][13]
Quantitative Data: Cytotoxicity of BMS-310705
The cytotoxic potency of BMS-310705 has been evaluated in various cancer cell lines. The following table summarizes representative data.
| Cell Line | Cancer Type | Potency Metric | Value | Reference |
| OC-2 | Ovarian Cancer (Paclitaxel-refractory) | % Survival Reduction | 85-90% | [5] |
| KB-31 | Cervix Cancer | IC50 | 0.8 nM | [11] |
| Multiple Human Neoplastic Cell Lines | Various | Cytotoxicity | More cytotoxic than epothilone D | [11] |
Visualizing Mechanisms and Workflows
Caption: Mechanism of BMS-310705 as a microtubule stabilizer.
Troubleshooting Guide
Problem 1: My cells die at much lower concentrations than expected or show extreme morphological changes immediately.
-
Possible Cause: BMS-310705 is exceptionally potent, with activity often in the low nanomolar range. Your "low" concentration may still be causing rapid and complete microtubule stabilization, leading to swift mitotic catastrophe and apoptosis.
-
Solution:
-
Perform a wide dose-response curve: Start from picomolar concentrations and perform serial dilutions (e.g., 10-fold) up to the micromolar range to identify the precise EC50 for your cell line and assay.
-
Shorten exposure time: For mechanistic studies, a short exposure (e.g., 1-6 hours) may be sufficient to observe effects on the microtubule network or cell cycle without inducing widespread cell death.
-
Problem 2: I am studying a non-mitotic process (e.g., cell migration, protein trafficking), and the inhibitor is causing unexpected effects.
-
Possible Cause: Microtubules are critical for many interphase processes, including directional cell movement, organelle positioning, and vesicular transport.[10] The stabilizing effect of BMS-310705 is not limited to mitosis and will severely impair these functions.
-
Solution:
-
Use sub-lethal concentrations: Carefully titrate the drug to a concentration that perturbs microtubule dynamics without causing cell cycle arrest or apoptosis. This is a narrow experimental window.
-
Validate with immunofluorescence: Stain for tubulin (see Protocol 1) to visually confirm that the concentration used is subtly altering the microtubule network as intended, rather than causing massive bundling.
-
Use alternative methods: Compare the inhibitor's effect with genetic approaches like siRNA knockdown of microtubule-associated proteins (MAPs) that regulate stability to see if the phenotypes align.
-
Problem 3: My Western blot shows changes in proteins unrelated to the cell cycle or apoptosis.
-
Possible Cause: The profound cellular stress from cytoskeleton collapse can activate various signaling pathways. For example, prolonged mitotic arrest is known to activate the Spindle Assembly Checkpoint (SAC), leading to changes in proteins like Mad2 and BubR1. Stress-activated protein kinases (e.g., JNK) can also be activated.
-
Solution:
-
Time-Course Experiment: Analyze protein expression at multiple time points. Early changes (0-6 hours) are more likely to be direct consequences, while later changes (12-48 hours) are likely secondary effects of cell cycle arrest and apoptosis.
-
Use Controls: Include a control compound that induces G2/M arrest through a different mechanism (e.g., a CDK1 inhibitor) to distinguish microtubule-specific effects from general cell cycle arrest effects.
-
Caption: Troubleshooting workflow for BMS-310705 experiments.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Integrity
Objective: To visualize the effect of BMS-310705 on the cellular microtubule network.
Methodology:
-
Cell Seeding: Plate cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of BMS-310705 concentrations (e.g., 100 pM to 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 6 hours).
-
Fixation: Gently wash cells with pre-warmed PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS. Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once more and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. Look for evidence of microtubule bundling and increased polymer mass compared to the fine network in control cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the G2/M arrest induced by BMS-310705.
Methodology:
-
Seeding and Treatment: Plate cells in 6-well plates. The next day, treat with BMS-310705 (e.g., at the IC50 concentration) and a vehicle control for a relevant time period (e.g., 16-24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, gently resuspend the pellet in 300 µL of cold PBS, and add 700 µL of ice-cold 100% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes at 37°C, protected from light. Analyze the DNA content using a flow cytometer. An increase in the cell population with 4N DNA content indicates G2/M arrest.
Caption: Experimental workflow for validating on-target effects.
References
- 1. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the microtubules in breast cancer beyond taxanes: the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel microtubule-targeting agents - the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epothilones as Natural Compounds for Novel Anticancer Drugs Development | MDPI [mdpi.com]
- 9. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress with microtubule stabilizers: new compounds, binding modes and cellular activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental epothilone B neurotoxicity: results of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Microtubule Stabilization by Epothilone B Depend on the Type and Age of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-310705 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to BMS-310705, a semisynthetic analog of epothilone B.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with BMS-310705, providing potential causes and solutions.
Issue 1: Decreased sensitivity or increased IC50 of your cell line to BMS-310705 over time.
-
Potential Cause 1: Development of acquired resistance.
-
Explanation: Continuous exposure to a cytotoxic agent can lead to the selection of a resistant cell population.
-
Suggested Action:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in the IC50 value compared to the parental cell line.
-
Investigate Mechanism: Proceed to the "Experimental Protocols" section to analyze potential resistance mechanisms, such as alterations in β-tubulin or expression of drug efflux pumps.
-
Cell Line Authentication: Ensure the cell line has not been contaminated or misidentified. Perform short tandem repeat (STR) profiling.
-
-
-
Potential Cause 2: Inconsistent experimental conditions.
-
Explanation: Variations in cell culture conditions, passage number, or reagent quality can affect drug sensitivity.
-
Suggested Action:
-
Standardize Protocols: Ensure consistent cell densities, media formulations, and incubation times.
-
Monitor Passage Number: Use cells within a defined low-passage number range for all experiments.
-
Reagent Quality Control: Aliquot and store BMS-310705 appropriately to avoid degradation. Test new batches of reagents before use.
-
-
Issue 2: Cross-resistance to other microtubule-stabilizing agents (e.g., paclitaxel) is observed.
-
Potential Cause: Upregulation of P-glycoprotein (P-gp) or other ABC transporters.
-
Explanation: While epothilones are known to be poor substrates for P-gp compared to taxanes, high levels of expression may still confer some resistance. Some studies suggest BMS-310705 may be a substrate for P-gp.[1]
-
Suggested Action:
-
Assess P-gp Expression: Use Western blotting or flow cytometry to compare P-gp levels in your resistant and parental cell lines.
-
Functional P-gp Assay: Perform a rhodamine 123 or calcein-AM efflux assay to determine if P-gp is actively transporting substrates out of the cells.
-
Use of P-gp Inhibitors: Treat resistant cells with a P-gp inhibitor (e.g., verapamil, tariquidar) in combination with BMS-310705 to see if sensitivity is restored.
-
-
Issue 3: No significant change in P-gp expression, but resistance persists.
-
Potential Cause: Alterations in the drug target, β-tubulin.
-
Explanation: Mutations in the β-tubulin gene or changes in the expression of different β-tubulin isotypes can prevent BMS-310705 from binding effectively to microtubules. This is a common mechanism of resistance to epothilones.[2][3][4]
-
Suggested Action:
-
Sequence β-tubulin Genes: Isolate RNA from resistant and parental cells, reverse transcribe to cDNA, and sequence the relevant β-tubulin genes (e.g., TUBB1) to identify potential mutations.
-
Analyze β-tubulin Isotype Expression: Use quantitative PCR or Western blotting to assess the expression levels of different β-tubulin isotypes (e.g., βI, βII, βIII, βIVb). A decrease in βIII-tubulin has been noted in some patupilone-resistant ovarian cancer cell lines.[2][5]
-
Immunofluorescence: Visualize the microtubule network in resistant and parental cells treated with BMS-310705 to observe differences in microtubule bundling and organization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-310705?
A1: BMS-310705, an analog of epothilone B, is a microtubule-stabilizing agent.[1] It binds to β-tubulin, promoting tubulin polymerization and stabilizing microtubules.[6] This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]
Q2: Are cell lines resistant to paclitaxel also resistant to BMS-310705?
A2: Not necessarily. Epothilones, including BMS-310705, are often effective in paclitaxel-resistant tumor models.[6][8] This is largely because they are poor substrates for the P-glycoprotein (P-gp) efflux pump, a common cause of paclitaxel resistance.[8][9] However, cross-resistance can occur, potentially through other mechanisms like specific β-tubulin mutations.
Q3: What are the known resistance mechanisms to epothilones like BMS-310705?
A3: The primary mechanisms of resistance to epothilones are:
-
Target Alterations: Mutations in the β-tubulin genes that reduce the drug's binding affinity.[2][3][4]
-
Changes in β-tubulin Isotype Expression: Altered expression levels of different β-tubulin isotypes can impact drug sensitivity.[2][5][10]
-
Drug Efflux: While less common than for taxanes, overexpression of efflux pumps like P-glycoprotein (P-gp) may contribute to resistance to some epothilones.[11]
-
Other Cellular Changes: Alterations in proteins that regulate microtubule dynamics (e.g., stathmin) or signaling pathways like PI3K/Akt/mTOR have been implicated in epothilone B resistance.[12][13]
Q4: Can resistance to BMS-310705 be reversed?
A4: Reversal of resistance depends on the underlying mechanism. If resistance is mediated by P-gp, co-treatment with a P-gp inhibitor may restore sensitivity. If resistance is due to β-tubulin mutations, it is generally not reversible with a single agent. In such cases, switching to a drug with a different mechanism of action may be necessary.
Q5: Are there any biomarkers that can predict sensitivity to BMS-310705?
A5: While research is ongoing, potential biomarkers for epothilone sensitivity include the expression levels of specific β-tubulin isotypes and the absence of mutations in the drug-binding site of β-tubulin.[2][5] Proteomic studies have also suggested that proteins like galectin-1 could serve as markers for resistance to microtubule stabilizing agents.[12]
Quantitative Data Summary
Table 1: IC50 Values of Epothilones in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Cell Line | Resistant IC50 (nM) | Fold Resistance | Drug | Reference |
| A2780 (Ovarian) | 5.2 | D4-9-31 | - | - | Epothilone B | [14] |
| A549 (Lung) | - | A549.EpoB40 | - | ~95 | Epothilone B | [3] |
| A549 (Lung) | - | A549.EpoB480 | - | ~900 | Epothilone B | [3] |
| Hey (Ovarian) | - | EpoB8 | - | - | Epothilone B | [12] |
| Hey (Ovarian) | - | Ixab80 | - | - | Ixabepilone | [12] |
| A2780 (Ovarian) | - | EPO3-7.5 | - | - | Patupilone | [2] |
| OVCAR-3 (Ovarian) | - | OVCAR-EPO10 | - | - | Patupilone | [2] |
Note: Specific IC50 values for some resistant lines were not provided in the source material, only the fold resistance.
Table 2: β-Tubulin Mutations Identified in Epothilone-Resistant Cell Lines
| Resistant Cell Line | Parental Cell Line | β-Tubulin Gene | Mutation | Amino Acid Change | Reference |
| A549.EpoB40 | A549 | TUBB1 | - | Q292E | [3] |
| A549.EpoB480 | A549 | TUBB1 | - | V60F | [3] |
| OVCAR-EPO10 | OVCAR-3 | TUBB1 | - | R282Q | [2] |
| EPO3-7.5 | A2780 | TUBB1 | - | N298S | [2] |
| - | 1A9 | TUBB | - | T274I | [4] |
| - | 1A9 | TUBB | - | R282Q | [4] |
Experimental Protocols
Protocol 1: Generation of a BMS-310705-Resistant Cell Line
-
Initial Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Drug Exposure: Expose the cells to a low concentration of BMS-310705 (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of BMS-310705 in a stepwise manner. Allow the cells to adapt and resume normal growth at each concentration before the next increase.
-
Maintenance of Resistant Line: Once the desired level of resistance is achieved (e.g., 10-fold or higher IC50 compared to parental), maintain the resistant cell line in a medium containing a maintenance concentration of BMS-310705 to preserve the resistant phenotype.
-
Characterization: Periodically characterize the resistant cell line by determining its IC50 and comparing it to the parental line.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of BMS-310705 in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration (on a log scale) and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Western Blot for β-Tubulin Isotype Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the β-tubulin isotypes of interest (e.g., anti-βI-tubulin, anti-βIII-tubulin) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of each β-tubulin isotype to the loading control.
Visualizations
References
- 1. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A highly epothilone B-resistant A549 cell line with mutations in tubulin that confer drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Specific β-Tubulin Isotypes Can Functionally Enhance or Diminish Epothilone B Sensitivity in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epothilone B induces apoptosis and enhances apoptotic effects of ABT-737 on human cancer cells via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the In vivo Efficacy of BMS-310705
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo efficacy of BMS-310705 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-310705?
A1: BMS-310705 is a semi-synthetic analog of epothilone B and functions as a microtubule-stabilizing agent.[1][2] By binding to β-tubulin, it promotes the polymerization of tubulin into stable microtubules, disrupting the dynamic instability necessary for proper mitotic spindle formation.[3] This leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[2]
Q2: What is the primary apoptotic pathway induced by BMS-310705?
A2: BMS-310705 primarily induces apoptosis through the mitochondrial-mediated pathway.[1][4][5] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of caspase-9 and subsequently caspase-3, key executioner caspases in the apoptotic cascade.[1][4][5] No significant activation of the caspase-8 pathway has been observed.[4][5]
Q3: What are the key advantages of BMS-310705 in preclinical models?
A3: BMS-310705 has demonstrated superior anti-tumor activity in human tumor xenograft models when compared to paclitaxel and natural epothilones.[1][2] A significant advantage is its increased water solubility, which allows for a Cremophor-free formulation.[1][6] This is beneficial as it can reduce the incidence of hypersensitivity reactions often associated with Cremophor-based solvents.
Q4: What are the reported dose-limiting toxicities for BMS-310705 in clinical trials?
A4: In Phase I clinical trials, the primary dose-limiting toxicities observed with BMS-310705 were diarrhea and myelosuppression.[7][8] Other notable non-hematological toxicities included neurotoxicity (primarily paraesthesia), fatigue, and myalgia.[6]
Q5: Has the clinical development of BMS-310705 been continued?
A5: No, it appears that the clinical development of BMS-310705 has been discontinued, as there are no currently active clinical trials.[1][2]
Troubleshooting Guide
Issue 1: Suboptimal Anti-Tumor Efficacy in Vivo Xenograft Models
| Potential Cause | Troubleshooting Suggestion |
| Inadequate Dosing | Review preclinical data for effective dose ranges. In nude mice, intravenous doses of 5 mg/kg have been used in pharmacokinetic studies.[9] For efficacy studies, consider a dose-finding experiment to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model. |
| Suboptimal Dosing Schedule | In clinical trials, weekly and every-3-week schedules have been explored.[2] For preclinical models, consider schedules such as every 2 or 3 days to maintain adequate drug exposure. |
| Poor Bioavailability (Oral Administration) | While BMS-310705 has some oral bioavailability, it can be variable.[9] For consistent results, intravenous administration is recommended. If oral administration is necessary, consider formulation with Cremophor, which has been shown to significantly increase exposure, possibly by inhibiting P-glycoprotein and/or CYP3A4.[9] |
| Tumor Model Resistance | The chosen xenograft model may have intrinsic resistance to microtubule-stabilizing agents. This can be due to factors like overexpression of certain β-tubulin isotypes or drug efflux pumps. Consider screening a panel of cell lines in vitro for sensitivity to BMS-310705 before initiating in vivo studies. |
| Drug Formulation and Stability | Although water-soluble, ensure complete dissolution before administration. Prepare fresh formulations for each injection to avoid potential degradation. |
Issue 2: Managing In Vivo Toxicity
| Observed Toxicity | Troubleshooting Suggestion |
| Significant Weight Loss and General Morbidity | This is a common sign of toxicity. Reduce the dose or decrease the frequency of administration. Ensure animals have easy access to food and water. Provide supportive care as needed, such as subcutaneous fluids for dehydration. |
| Neurotoxicity (e.g., gait abnormalities, limb weakness) | Neurotoxicity is a known side effect of epothilones.[10] Monitor animals closely for any neurological signs. If observed, consider reducing the dose or discontinuing treatment. There is a potential for dose-dependent neurotoxic effects.[10] |
| Myelosuppression (indicated by neutropenia) | If blood counts are being monitored, a decrease in neutrophils may be observed. This is a known dose-limiting toxicity.[7][8] Adjusting the dose and/or schedule may be necessary. |
Quantitative Data
Table 1: Preclinical Pharmacokinetics of BMS-310705
| Species | Route | Dose | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vss; L/kg) | Oral Bioavailability (%) | Reference |
| Mouse | IV | 5 mg/kg | 152 | 38 | N/A | [9] |
| Oral | 15 mg/kg | N/A | N/A | 21 | [9] | |
| Rat | IA | 2 mg/kg | 39 | 54 | N/A | [9] |
| Oral | 8 mg/kg | N/A | N/A | 34 | [9] | |
| Dog | IV | 0.5 mg/kg | 25.7 | 4.7 | N/A | [9] |
| Oral | 1 mg/kg | N/A | N/A | 40 | [9] |
Table 2: Human Phase I Clinical Trial Dosing and Dose-Limiting Toxicities (DLTs)
| Dosing Schedule | Dose Range (mg/m²) | Recommended Dose (mg/m²) | DLTs | Reference |
| Days 1, 8, 15 (every 4 weeks) | 5 - 30 | 15 | Diarrhea | [6] |
| Days 1, 8 (every 3 weeks) | 5 - 30 | 20 | Diarrhea | [6] |
| Every 3 weeks | 30 - 70 | 40 | Hyponatremia, Neutropenia | [11] |
Experimental Protocols
Detailed Methodology for a Generic In Vivo Xenograft Study
This protocol provides a general framework. Specific details should be optimized for your experimental goals.
-
Cell Culture: Culture your chosen human cancer cell line (e.g., HCT116, A2780) in the recommended medium and conditions until you have a sufficient number of cells for implantation.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old. Allow for a one-week acclimatization period.
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or PBS.
-
Inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment Initiation:
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
BMS-310705 Formulation and Administration:
-
Formulation: As BMS-310705 is water-soluble, it can be dissolved in sterile saline for injection. Prepare the formulation fresh before each use.
-
Administration: Administer BMS-310705 intravenously (IV) via the tail vein. The injection volume for mice is typically 5 mL/kg.[12]
-
-
Dosing Schedule: Based on preclinical and clinical data, a schedule of every 2-3 days can be a starting point for efficacy studies.
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
-
Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or based on other ethical considerations.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Visualizations
Signaling Pathway of BMS-310705
Caption: Mechanism of action of BMS-310705 leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft mouse model study.
Troubleshooting Logic for Low In Vivo Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astragalin Inhibits the Proliferation and Migration of Human Colon Cancer HCT116 Cells by Regulating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental epothilone B neurotoxicity: results of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Managing Neurotoxicity of Epothilone Analogs In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the neurotoxicity of epothilone analogs in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of epothilone-induced neurotoxicity?
A1: The primary mechanism of neurotoxicity for epothilone analogs is their action as microtubule-stabilizing agents.[1][2] This stabilization disrupts the normal dynamics of microtubules, which are crucial for axonal transport.[2] The impairment of axonal transport of essential molecules, such as proteins and organelles, leads to distal axonal degeneration, primarily affecting sensory neurons. This process is often described as a "dying-back" axonopathy.[3]
Q2: Is the neurotoxicity of epothilone analogs dose-dependent?
A2: Yes, the neurotoxicity associated with epothilone analogs is dose-dependent.[2][3][4] Higher cumulative doses are generally associated with a greater incidence and severity of peripheral neuropathy.[2][3]
Q3: Are there differences in the neurotoxic profiles of various epothilone analogs?
A3: Yes, different epothilone analogs can exhibit varying neurotoxicity profiles. For instance, ixabepilone, sagopilone, and KOS-862 (Epothilone D) are known to have a higher incidence of peripheral neuropathy, whereas patupilone (epothilone B) is reported to have a milder neurotoxicity profile, with diarrhea and fatigue being more common dose-limiting toxicities.[5]
Q4: What are the most common signs of neurotoxicity to monitor in animal models?
A4: In rodent models, the most common signs of epothilone-induced neurotoxicity include:
-
Mechanical allodynia: A painful response to a normally non-painful stimulus, often assessed using von Frey filaments.
-
Thermal hyperalgesia: An increased sensitivity to painful heat stimuli, commonly measured with the hot plate test.
-
Reduced nerve conduction velocity (NCV): A decrease in the speed of electrical impulse propagation along the nerve, indicating nerve damage.
-
Decreased intraepidermal nerve fiber density (IENFD): A reduction in the number of small sensory nerve fibers in the skin, which can be quantified through skin biopsy analysis.
-
Changes in gait and motor coordination: These can be assessed using systems like the Catwalk XT.[6]
Q5: How can the neurotoxicity of epothilone analogs be managed in preclinical studies?
A5: The primary strategies for managing neurotoxicity in preclinical studies mirror those used in clinical settings, which are dose reduction and modification of the treatment schedule.[2] There is currently a lack of consistently effective neuroprotective agents to prevent or treat epothilone-induced peripheral neuropathy.[2][3]
Troubleshooting Guides
Issue 1: High variability in behavioral test results (e.g., von Frey, hot plate).
-
Possible Cause 1: Improper animal handling and habituation.
-
Solution: Ensure all animals are properly acclimated to the testing environment and handled gently and consistently by the same experimenter to minimize stress-induced variability. Allow for sufficient habituation periods before each test.
-
-
Possible Cause 2: Inconsistent application of stimuli.
-
Solution: For the von Frey test, apply filaments to the same region of the paw with consistent pressure and duration. For the hot plate test, ensure the plate temperature is accurately calibrated and uniform across the surface.
-
-
Possible Cause 3: Subjective scoring.
-
Solution: Whenever possible, use automated detection systems to minimize experimenter bias. If manual scoring is necessary, ensure the scorer is blinded to the treatment groups and follows a clear, predefined scoring rubric.
-
Issue 2: Difficulty in obtaining reliable Nerve Conduction Velocity (NCV) measurements.
-
Possible Cause 1: Suboptimal electrode placement.
-
Solution: Ensure stimulating and recording electrodes are placed accurately over the nerve trunk. Use a nerve locator to confirm placement if necessary. Maintain consistent inter-electrode distances across all animals.
-
-
Possible Cause 2: Low body temperature of the animal.
-
Solution: Maintain the animal's body temperature within a physiological range (e.g., 37°C for rodents) using a heating pad, as temperature can significantly affect NCV.
-
-
Possible Cause 3: Anesthetic effects.
-
Solution: Use a consistent anesthetic regimen and depth of anesthesia for all animals, as different anesthetics can have varying effects on nerve conduction.
-
Issue 3: Poor quality or inconsistent staining for Intraepidermal Nerve Fiber Density (IENFD).
-
Possible Cause 1: Inadequate tissue fixation.
-
Solution: Ensure the skin biopsy is promptly and adequately fixed in the appropriate fixative (e.g., PLP fixative) to preserve nerve fiber morphology.
-
-
Possible Cause 2: Suboptimal antibody penetration.
-
Solution: Use appropriate permeabilization steps in the staining protocol to allow the anti-PGP9.5 antibody to penetrate the tissue effectively.
-
-
Possible Cause 3: High background staining.
-
Solution: Include appropriate blocking steps and use high-quality antibodies at their optimal dilution to minimize non-specific binding.
-
Quantitative Data Summary
Table 1: In Vivo Dose-Response Data for Neurotoxicity of Epothilone Analogs
| Epothilone Analog | Animal Model | Dosing Regimen | Observed Neurotoxic Effects | Reference |
| Epothilone B | Wistar and Fischer Rats | 0.25-1.5 mg/kg IV weekly for 4 weeks | Dose-dependent neurotoxicity observed at neurophysiological, behavioral, and pathological levels. | [4] |
| Fludelone (a synthetic analog) | Nude Mice (xenograft model) | 20 mg/kg | No significant toxicity to noncycling human CD34+ cells was observed. | [7][8] |
| Patupilone (Epothilone B) | Human Patients (Phase I) | 2.5 mg/m² (MTD) | Diarrhea was the most common dose-limiting toxicity. | [9] |
Table 2: Management of Ixabepilone-Induced Peripheral Neuropathy in Human Clinical Trials
| Grade of Neuropathy | Recommended Action | Expected Outcome | Reference |
| Grade 2 (lasting ≥7 days) | 20% dose reduction | Allows for continuation of treatment after recovery. | |
| Grade 3 (lasting <7 days) | 20% dose reduction | Allows for continuation of treatment after recovery. | |
| Disabling neuropathy or Grade 3 (lasting ≥7 days) | Discontinue treatment | - |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments
-
Animal Habituation: Place the rodent in a test cage with a wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing.
-
Filament Application: Apply a series of calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.
-
Response Observation: A positive response is defined as a brisk withdrawal or flinching of the paw upon filament application.
-
Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.
Protocol 2: Assessment of Thermal Hyperalgesia using the Hot Plate Test
-
Apparatus: Use a hot plate apparatus with a surface temperature maintained at a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Animal Placement: Gently place the rodent on the hot plate surface.
-
Latency Measurement: Start a timer immediately upon placement and record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, and the animal removed if no response is observed.
Protocol 3: Quantification of Intraepidermal Nerve Fiber Density (IENFD)
-
Skin Biopsy: Collect a 3-mm punch biopsy from the plantar surface of the hind paw.
-
Tissue Fixation and Processing: Fix the tissue in an appropriate fixative (e.g., 4% paraformaldehyde), cryoprotect in sucrose, and section on a cryostat.
-
Immunohistochemistry: Stain the sections with a primary antibody against Protein Gene Product 9.5 (PGP9.5), a pan-axonal marker.
-
Microscopy and Quantification: Visualize the stained sections using a fluorescence microscope and count the number of individual nerve fibers crossing the dermal-epidermal junction. Express the result as fibers per millimeter of epidermal length.
Protocol 4: Preparation and Administration of Epothilone Analogs for In Vivo Studies
-
Formulation: Due to the poor water solubility of many epothilone analogs, a suitable vehicle is required for in vivo administration. A common vehicle for intravenous (IV) administration is a mixture of Cremophor EL and ethanol, further diluted in saline or dextrose solution. For subcutaneous or intraperitoneal injections, a solution in DMSO and saline may be used. It is crucial to perform vehicle-only control experiments to account for any potential toxicity of the vehicle itself.
-
Administration: For IV administration, inject slowly into a tail vein. For subcutaneous injections, administer into the flank. For intraperitoneal injections, ensure proper technique to avoid injection into organs. The volume of injection should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Epothilone-induced peripheral neuropathy: a review of current knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxane and epothilone-induced peripheral neurotoxicity: From pathogenesis to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental epothilone B neurotoxicity: results of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epothilones as Natural Compounds for Novel Anticancer Drugs Development [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I dose-finding study of weekly single-agent patupilone in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of BMS 310705 under experimental conditions
Welcome to the technical support center for BMS-310705. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing BMS-310705 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of this potent microtubule-stabilizing agent.
Frequently Asked Questions (FAQs)
Q1: What is BMS-310705 and what is its mechanism of action?
A1: BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Its primary mechanism of action is to bind to β-tubulin, promoting the polymerization of tubulin into stable microtubules.[3] This stabilization disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis. The disruption of microtubule dynamics leads to an arrest of the cell cycle at the G2/M phase and subsequently induces programmed cell death (apoptosis).[1][3]
Q2: What are the key advantages of BMS-310705 over other epothilones or taxanes?
A2: BMS-310705 was developed to improve upon the properties of natural epothilones. A key structural modification is the inclusion of an amino group on the methylthiazole side chain, which significantly increases its chemical stability and water solubility.[1][2] This enhanced water solubility allows for the preparation of aqueous formulations without the need for Cremophor, an excipient associated with hypersensitivity reactions.[4] Furthermore, epothilones, including BMS-310705, have shown efficacy against cancer cell lines that have developed resistance to taxanes.[3]
Q3: How should I store and handle BMS-310705?
A3: For long-term storage, it is recommended to store BMS-310705 as a solid at -20°C or below. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To maintain the integrity of the compound, it is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5] While direct evidence for BMS-310705 is limited, it is good laboratory practice to protect solutions from light, as other microtubule-targeting agents can be light-sensitive.
Q4: Is there a Safety Data Sheet (SDS) available for BMS-310705?
A4: A specific Safety Data Sheet for BMS-310705 is not publicly available. However, based on the SDS for the parent compound, Epothilone B, it should be handled with extreme caution.[6] Epothilone B is classified as fatal if swallowed or in contact with skin, is suspected of causing genetic defects, and may damage fertility or the unborn child.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling BMS-310705. All work should be conducted in a certified chemical fume hood.
Stability of BMS-310705
While specific quantitative stability data for BMS-310705 is not publicly available, data from a closely related compound, Epothilone-D, can provide insights into its likely stability profile. The primary degradation pathway for epothilones is the hydrolysis of the lactone ring.[7]
Table 1: pH Stability Profile of Epothilone-D (as a proxy for BMS-310705)
| pH Range | Stability | Degradation Rate |
| 1.5 - 2.0 | Highest Stability | Minimal |
| 4.0 - 9.0 | pH-independent stability | Low |
| < 1.5 | Increased Degradation | High |
| > 9.0 | Increased Degradation | High |
Data adapted from a study on Epothilone-D and should be considered as an estimation for BMS-310705.[7]
Table 2: Recommended Storage Conditions for BMS-310705 Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Data from MedChemExpress product information.[5]
Experimental Protocols
Protocol 1: Preparation of BMS-310705 Stock Solution
-
Materials: BMS-310705 (solid), Dimethyl sulfoxide (DMSO, anhydrous).
-
Procedure:
-
Equilibrate the vial of solid BMS-310705 to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to fully dissolve the compound.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: In Vitro Cell-Based Assay (Apoptosis Induction)
-
Cell Line: Ovarian cancer cell line (e.g., OC-2) or other susceptible cancer cell lines.
-
Materials: BMS-310705 stock solution, complete cell culture medium, multi-well plates, apoptosis detection kit (e.g., Annexin V/PI staining).
-
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of BMS-310705 in complete cell culture medium from the stock solution. A suggested starting concentration range is 0.01 µM to 0.5 µM.[1]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of BMS-310705. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the cells for the desired time period (e.g., 1 to 24 hours).[1]
-
After incubation, harvest the cells and stain for apoptosis using an Annexin V/PI staining kit according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Protocol 3: In Vitro Tubulin Polymerization Assay
-
Materials: Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer), BMS-310705, temperature-controlled microplate reader.
-
Procedure:
-
Prepare a working solution of BMS-310705 in polymerization buffer.
-
On ice, add the components of the tubulin polymerization assay to a pre-chilled 96-well plate as per the kit manufacturer's instructions. This typically includes the polymerization buffer, GTP, and purified tubulin.
-
Add the BMS-310705 working solution to the appropriate wells. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes to monitor tubulin polymerization. An increase in absorbance indicates microtubule formation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | 1. Repeated freeze-thaw cycles of BMS-310705 stock solution. 2. Inaccurate pipetting of the potent compound. 3. Cell line has developed resistance. | 1. Use fresh aliquots of the stock solution for each experiment. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Check the passage number of your cells and consider using a fresh stock. |
| Low or no activity in tubulin polymerization assay | 1. Degraded BMS-310705. 2. Inactive tubulin protein. 3. Incorrect assay setup (e.g., temperature). | 1. Use a fresh aliquot of BMS-310705. 2. Ensure the tubulin has been stored correctly at -80°C and has not been freeze-thawed multiple times. 3. Confirm the plate reader is at 37°C. |
| Precipitation of BMS-310705 in aqueous media | 1. Exceeding the solubility limit. 2. Interaction with components in the media. | 1. Although water-soluble, high concentrations may still precipitate. Try lowering the final concentration. 2. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line. |
Visualizations
Caption: Signaling pathway of BMS-310705 inducing apoptosis.
Caption: General workflow for in vitro cell-based experiments.
References
- 1. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Kinetics and mechanism of degradation of epothilone-D: an experimental anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BMS-310705 and Paclitaxel in Multidrug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microtubule-stabilizing agents BMS-310705 and paclitaxel, with a focus on their performance in multidrug-resistant (MDR) cancer cell lines. Experimental data, detailed methodologies, and visualizations of key cellular pathways are presented to offer a comprehensive analysis for research and drug development applications.
Executive Summary
BMS-310705, a semi-synthetic analog of epothilone B, has demonstrated superior antitumor activity compared to paclitaxel, particularly in cancer models that have developed resistance to taxanes.[1] Both agents function by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] However, a key distinction lies in their interaction with the P-glycoprotein (P-gp) efflux pump, a primary driver of multidrug resistance. Epothilones, including BMS-310705, are poor substrates for P-gp, allowing them to maintain their cytotoxic efficacy in cells that have developed resistance to paclitaxel through P-gp overexpression.[2]
Data Presentation
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for BMS-310705 and paclitaxel in various cancer cell lines. It is important to note that direct comparisons are best made from studies where both compounds were tested concurrently under identical conditions.
Table 1: Cytotoxicity of BMS-310705 in a Human Cervical Cancer Cell Line
| Compound | Cell Line | IC50 (nM) |
| BMS-310705 | KB-31 | 0.8[2] |
| Epothilone B | KB-31 | 1.2[2] |
Table 2: General Cytotoxicity of Paclitaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - 24h exposure |
| Various (8 lines) | Mixed | 2.5 - 7.5[4] |
Table 3: Cytotoxicity of Paclitaxel in Lung Cancer Cell Lines with Varying Exposure Times
| Cell Line Type | 3h Exposure (Median IC50, µM) | 24h Exposure (Median IC50, µM) | 120h Exposure (Median IC50, µM) |
| Non-Small Cell Lung Cancer (NSCLC) | >32[5] | 9.4[5] | 0.027[5] |
| Small Cell Lung Cancer (SCLC) | >32[5] | 25[5] | 5.0[5] |
Apoptosis Induction
In a study using an early passage cell culture model from a patient with platinum/paclitaxel-refractory ovarian cancer, BMS-310705 demonstrated a significant induction of apoptosis.[6]
Table 4: Apoptosis and Cell Survival in Platinum/Paclitaxel-Refractory Ovarian Cancer Cells
| Treatment (0.05 µM) | Apoptosis at 24h | Cell Survival |
| BMS-310705 | >25% of cells[6] | Significantly lower than paclitaxel (P < 0.02)[6] |
| Paclitaxel | Not specified | Baseline for comparison[6] |
Cell Cycle Arrest
Both BMS-310705 and paclitaxel are known to induce cell cycle arrest at the G2/M phase.
Table 5: Effect of Paclitaxel on Cell Cycle Distribution in PC-3 Prostate Cancer Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55.2 | 30.5 | 14.3 |
| Paclitaxel-Treated | 15.8 | 8.2 | 76.0 |
Data derived from a representative experiment and may vary based on experimental conditions.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
Drug Treatment: Treat the cells with a serial dilution of BMS-310705 or paclitaxel for a specified duration (e.g., 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of BMS-310705 or paclitaxel. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS) and then resuspend them in 1X Binding Buffer.[10]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with BMS-310705 or paclitaxel for the desired time, then harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a PI staining solution that includes RNase to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for BMS-310705 and paclitaxel, and the role of P-glycoprotein in paclitaxel resistance.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by BMS-310705 and paclitaxel.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. protocols.io [protocols.io]
- 8. biotium.com [biotium.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
A Comparative Guide to the Cytotoxicity of BMS-310705 and Ixabepilone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two epothilone B analogs, BMS-310705 and ixabepilone. Both compounds are potent microtubule-stabilizing agents that have been investigated for their anticancer activity. This document summarizes available quantitative cytotoxicity data, details common experimental protocols for assessing cytotoxicity, and provides diagrams to illustrate their mechanism of action and a typical experimental workflow.
Executive Summary
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for BMS-310705 and ixabepilone in various human cancer cell lines.
Disclaimer: The data presented below are compiled from different studies. Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell line passage number, assay type, and incubation time can influence the results.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| BMS-310705 | KB-31 (Cervical Cancer) | 0.8 | [1] |
| OC-2 (Ovarian Cancer) | Induces 85-90% cell survival reduction at 100-500 nM | [2] | |
| Ixabepilone | Various (Broad Panel) | Median IC50 of 2.9 | [3] |
| Breast Cancer Cell Lines (35 lines) | 1.4 - 45.7 | [4] | |
| HCT116 (Colon Carcinoma) | Potent cytotoxicity at 7.5 nM | [5] |
Mechanism of Action
Both BMS-310705 and ixabepilone share a common mechanism of action with other epothilones. They bind to the β-tubulin subunit of microtubules, which stabilizes the microtubule polymer. This interference with microtubule dynamics disrupts the normal formation and function of the mitotic spindle, a critical apparatus for cell division. The cell cycle is arrested at the G2/M phase, ultimately leading to programmed cell death (apoptosis).[6]
Caption: General mechanism of action of epothilones.
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to determine the cytotoxicity of compounds like BMS-310705 and ixabepilone.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., BMS-310705 or ixabepilone) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[7]
-
Washing: Discard the TCA solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[7] Air-dry the plates completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[9] Air-dry the plates.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of approximately 510 nm or 540 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control cells and determine the IC50 value.
MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.[10][11]
Protocol:
-
Cell Seeding: Prepare cell suspensions and seed them into a 96-well plate at a desired density.
-
Compound Treatment: Add the test compounds at various concentrations to the wells. Include wells with untreated cells as a control. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of the MTS reagent (containing an electron coupling reagent like PES) to each well.[11]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 atmosphere.[11] The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Experimental Workflow for Cytotoxicity Comparison
The following diagram outlines a typical workflow for comparing the cytotoxicity of two compounds.
Caption: A typical workflow for comparing cytotoxicity.
Conclusion
Both BMS-310705 and ixabepilone are highly potent cytotoxic agents that function by disrupting microtubule dynamics. The available data, although not from direct comparative studies, suggest that both compounds are active in the nanomolar range against various cancer cell lines. For a definitive comparison of their cytotoxic potential, a head-to-head study employing standardized protocols across a panel of relevant cancer cell lines would be necessary. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative studies.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic activity of ixabepilone plus other anticancer agents: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 3 [medscape.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide: BMS-310705 vs. Epothilone B in Preclinical Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BMS-310705 and its parent compound, epothilone B. Both are potent microtubule-stabilizing agents that have been evaluated as potential cancer therapeutics. While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data to offer insights into their relative performance.
At a Glance: Key Differences
| Feature | BMS-310705 | Epothilone B (Patupilone) |
| Chemical Nature | Semi-synthetic, water-soluble analog of epothilone B[1][2] | Natural product[3] |
| Formulation | Water-soluble, allowing for a cremophore-free formulation[2] | Requires solubilizing agents for administration |
| Preclinical Efficacy | Demonstrated superior anti-tumor activity in human tumor xenografts compared to natural epothilone B[1] | Potent in vivo anticancer activities in several human xenograft models |
| Clinical Development | Underwent Phase I clinical trials; development appears to be discontinued[1][4] | Has been evaluated in Phase II and III clinical trials |
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Both BMS-310705 and epothilone B share a fundamental mechanism of action with the taxane class of drugs, but with important distinctions that can overcome certain types of drug resistance. They bind to the β-tubulin subunit of microtubules, which stabilizes them and prevents the dynamic instability required for proper mitotic spindle formation during cell division.[3] This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[3]
A key advantage of epothilones is their efficacy against multidrug-resistant (MDR) cancer cells, particularly those that overexpress P-glycoprotein (P-gp), an efflux pump that actively removes many chemotherapeutic agents from the cell.[3] Epothilones are poor substrates for P-gp, allowing them to accumulate in cancer cells and exert their cytotoxic effects.[3]
The apoptotic signaling cascade initiated by these compounds, particularly elucidated for BMS-310705, involves the mitochondrial-mediated pathway. This intrinsic pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to the dismantling of the cell.[1][5]
Signaling pathway of BMS-310705 and Epothilone B leading to apoptosis.
Quantitative Data: In Vitro Cytotoxicity
Table 1: In Vitro Cytotoxicity of BMS-310705
| Cell Line | Cancer Type | IC50 | Notes |
| OC-2 | Ovarian Cancer (paclitaxel/platinum-refractory) | 0.1-0.5 µM | Reduced cell survival by 85-90%[1] |
| NSCLC-3 | Non-Small Cell Lung Cancer | Data not quantified | Apoptosis induction observed[1] |
| NSCLC-7 | Non-Small Cell Lung Cancer | Data not quantified | Apoptosis induction observed[1] |
Table 2: In Vitro Cytotoxicity of Epothilone B (Patupilone)
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 0.53 ± 0.11[6] |
| HepG-2 | Liver Cancer | 6.3 µM |
| HCT-116 | Colon Cancer | 7.4 µM |
| PC-3 | Prostate Cancer | 7.4 µM |
| MCF-7 | Breast Cancer | 0.1 - 0.8 |
| LS174T | Colon Cancer | 10.2 µM |
Quantitative Data: In Vivo Efficacy in Human Tumor Xenografts
While a direct comparative study with quantitative data is not available, a key finding from preclinical studies is that BMS-310705 demonstrated superior anti-tumor activity compared to natural epothilone B in human tumor xenograft models.[1]
Table 3: In Vivo Efficacy of Epothilone B in A549 Human Lung Cancer Xenografts
| Treatment Group | Dose (mg/kg) | Tumor Inhibition Rate (%) |
| Epothilone B | 1.0 | 78.6 - 84.2[6] |
| Epothilone B | 0.5 | 58.8 - 76.0[6] |
| Epothilone B | 0.25 | 48.3 - 68.2[6] |
| Paclitaxel | 15 | 56.0 - 85.7[6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
A common method to determine the cytotoxic activity of compounds like BMS-310705 and epothilone B is the Sulforhodamine B (SRB) assay.
General workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Plating: Cancer cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (e.g., BMS-310705 or epothilone B) and a vehicle control.
-
Incubation: The plates are incubated for a defined period, typically 72 hours.
-
Cell Fixation: After incubation, the cells are fixed to the plate, often using trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with Sulforhodamine B, a dye that binds to cellular proteins.
-
Washing: Unbound dye is removed by washing with a dilute acetic acid solution.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Reading: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The absorbance values are used to generate a dose-response curve, from which the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.
Human Tumor Xenograft Model (General Protocol)
In vivo efficacy is often assessed using human tumor xenograft models in immunocompromised mice.
Methodology:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[7]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[7]
-
Treatment Administration: The mice are then treated with the test compound (e.g., BMS-310705 or epothilone B) or a vehicle control via a specified route (e.g., intravenous, intraperitoneal) and schedule.[8]
-
Tumor Measurement: Tumor volume is measured periodically using calipers.[7][8]
-
Data Analysis: The tumor growth in the treated groups is compared to the control group to determine the extent of tumor growth inhibition.
Conclusion
References
- 1. medscape.com [medscape.com]
- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-310705 Bristol-Myers Squibb/GBF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic pathways of epothilone BMS 310705 [pubmed.ncbi.nlm.nih.gov]
- 6. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 7. pnas.org [pnas.org]
- 8. Desoxyepothilone B is curative against human tumor xenografts that are refractory to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-310705 and Patupilone: Microtubule-Stabilizing Epothilone Analogs
A detailed guide for researchers and drug development professionals on the preclinical and clinical profiles of two promising epothilone B derivatives.
This guide provides a comprehensive comparison of BMS-310705 and patupilone (EPO906), two microtubule-stabilizing agents derived from epothilone B. Both compounds have been investigated as potent anticancer agents, sharing a common mechanism of action but exhibiting distinct chemical, pharmacokinetic, and clinical characteristics. This analysis is based on a review of published preclinical and clinical data to support further research and development in this area.
Mechanism of Action: Targeting Microtubule Dynamics
Both BMS-310705 and patupilone exert their cytotoxic effects by interfering with the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][2] These agents bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their subsequent depolymerization.[2] This stabilization of microtubules leads to the formation of nonfunctional microtubule bundles, disruption of the mitotic spindle, and ultimately, cell cycle arrest at the G2-M phase, triggering apoptosis (programmed cell death).[2][3]
While both drugs share this fundamental mechanism, patupilone is noted to have a different β-tubulin-binding site than taxanes and is not significantly affected by common tumor resistance mechanisms such as the overexpression of the P-glycoprotein (P-gp) efflux pump.[4][5]
Caption: Mechanism of action for BMS-310705 and patupilone.
Chemical Properties and Formulation
BMS-310705 is a semi-synthetic analog of epothilone B, specifically designed for improved physicochemical properties.[3] A key structural modification is the substitution of a hydroxyl group with an amino group on the methylthiazole side chain, which confers increased chemical stability and, notably, greater water solubility.[3][6] This enhanced solubility allows for a cremophore-free formulation, potentially avoiding hypersensitivity reactions associated with solvents used for other poorly soluble drugs like paclitaxel.[6][7]
Patupilone is the natural form of epothilone B, a 16-membered macrolide produced by the myxobacterium Sorangium cellulosum.[1][8] Its formulation has been a subject of clinical investigation to ensure stability and delivery.
Preclinical Efficacy: In Vitro Cytotoxicity
Both compounds have demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. Patupilone, in particular, has shown exceptionally low IC50 values, often in the low nanomolar to picomolar range.[9][10] A significant advantage of the epothilone class, including patupilone, is their retained activity against cancer cells that have developed resistance to taxanes, often through the overexpression of P-glycoprotein.[11][12]
BMS-310705 has also shown potent cytotoxicity, reportedly being more cytotoxic than epothilone D in several human tumor cell lines.[3] For instance, in OC-2 ovarian cancer cells refractory to paclitaxel and platinum, BMS-310705 (0.1-0.5 μM) reduced cell survival by 85-90%.[3]
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Patupilone | HCT116 | Colon | 0.8 | [9] |
| KB-31 | Cervical | 3 | [9] | |
| MCF-7 | Breast | 3.5 | [9] | |
| RPMI 8226 | Multiple Myeloma | 1-10 | [9] | |
| SNU-449 (P-gp+) | Hepatocellular | 1.14 | [11] | |
| SK-N-SH | Neuroblastoma | 1.9 | [13] | |
| BMS-310705 | KB-31 | Cervical | 0.8 | [14] |
Pharmacokinetic Profiles
Pharmacokinetic studies have been conducted for both agents in preclinical models and in human clinical trials. BMS-310705 is characterized by rapid clearance and extensive distribution in mice, rats, and dogs.[15] Patupilone's pharmacokinetics have also been well-characterized, with physiologically based pharmacokinetic (PBPK) models developed to predict its disposition in cancer patients.[16]
| Parameter | BMS-310705 | Patupilone |
| Species | Mice, Rats, Dogs | Rats, Humans |
| Systemic Clearance | High in mice (152 ml/min/kg), rats (39 ml/min/kg), and dogs (25.7 ml/min/kg)[15] | Well-described by PBPK models[16] |
| Volume of Distribution (Vss) | 38 L/kg (mice), 54 L/kg (rats), 4.7 L/kg (dogs)[15] | Predicted within twofold of observed values in humans[16] |
| Oral Bioavailability | 21% (mice), 34% (rats), 40% (dogs)[15] | Not a primary route of administration in major trials. |
| Human Half-life (t½) | Short half-life[7] | Approx. 12 hours (unpublished data cited in a 2007 study)[17] |
| Human Clearance (Cl) | 17 L/h/m²[3] | Predicted within twofold of observed values in humans[16] |
Clinical Trial Overview and Safety
Both BMS-310705 and patupilone have undergone Phase I clinical trials, with patupilone's development extending to Phase III.[8][15][18] These trials have established the safety profiles and recommended doses for various schedules. A key distinction lies in their dose-limiting toxicities (DLTs).
-
BMS-310705: The DLT has been identified as myelosuppression.[6] In a Phase I study, other common toxicities included neurotoxicity (paraesthesia), asthenia, and myalgia.[7] The recommended doses were 15 mg/m² for a weekly schedule on days 1, 8, and 15 every 4 weeks, and 20 mg/m² for a weekly schedule on days 1 and 8 every 3 weeks.[7]
-
Patupilone: The primary DLT is diarrhea.[6] Other frequent adverse events include fatigue, nausea, and mild peripheral neuropathy.[17] Patupilone has been investigated in numerous trials for various cancers, including ovarian, colorectal, and prostate cancer, though a large Phase III trial in ovarian cancer did not meet its primary endpoint of overall survival advantage over the comparator.[19][20][21]
| Feature | BMS-310705 | Patupilone |
| Highest Development Phase | Phase I/II[7][22] | Phase III[18][21] |
| Dose-Limiting Toxicity (DLT) | Myelosuppression[6] | Diarrhea[6] |
| Other Common Toxicities | Neurotoxicity, asthenia, myalgia[7] | Fatigue, nausea, peripheral neuropathy[17][20] |
| Clinical Responses | Partial responses observed in ovarian, bladder, breast, and gastric cancers; Complete response in one NSCLC patient[3] | Responses observed in platinum-sensitive ovarian cancer; minimal activity in castration-resistant prostate cancer[17][20] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate these compounds.
In Vitro Cytotoxicity Assay
A common method to determine the IC50 (half-maximal inhibitory concentration) of a compound is the Sulforhodamine B (SRB) or MTT assay.
Caption: Workflow for a typical in vitro cytotoxicity assay.
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Drug Treatment: The cells are then treated with a range of concentrations of BMS-310705 or patupilone.
-
Incubation: The plates are incubated for a set period, typically 72 hours, to allow the drugs to exert their effects.
-
Cell Viability Measurement: After incubation, cell viability is assessed. For the SRB assay, cells are fixed, stained, and the incorporated dye is solubilized. The absorbance, which is proportional to the number of living cells, is then read using a plate reader.
-
Data Analysis: The absorbance data is used to generate a dose-response curve, from which the IC50 value is calculated.
Preclinical Pharmacokinetic Study in Rodents[15]
-
Animal Model: Female nude mice or male Sprague-Dawley rats are used.[15]
-
Drug Administration: BMS-310705 is administered as a single dose either intravenously (e.g., 5 mg/kg in mice) or orally (e.g., 15 mg/kg in mice).[15]
-
Sample Collection: Blood samples are collected at various time points post-administration via methods like tail vein or cardiac puncture.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters like clearance (Cl), volume of distribution (Vss), half-life (t½), and oral bioavailability (F%).
Conclusion
BMS-310705 and patupilone are potent epothilone B derivatives that function as microtubule stabilizers. Patupilone has been more extensively studied clinically, demonstrating significant antitumor activity but also a dose-limiting toxicity of diarrhea that has complicated its development. BMS-310705, a water-soluble analog, was designed to improve upon the formulation and pharmacokinetic properties of natural epothilones. Its development, however, appears to have been discontinued.[3] While myelosuppression was its DLT, its improved solubility represents a rational approach to drug design. The comparative data suggests that while both compounds are highly potent, subtle structural modifications can significantly alter their clinical and pharmacokinetic profiles, offering valuable insights for the future design of microtubule-targeting agents.
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medscape.com [medscape.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patupilone - AdisInsight [adisinsight.springer.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
- 12. Patupilone acts as radiosensitizing agent in multidrug-resistant cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel physiologically based pharmacokinetic modeling of patupilone for human pharmacokinetic predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Patupilone in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancerresearchuk.org [cancerresearchuk.org]
- 20. Phase II trial of weekly patupilone in patients with castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. BMS-310705 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validating BMS-310705 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of BMS-310705, a potent microtubule-stabilizing agent. We present objective comparisons with alternative compounds, supported by experimental data, and offer detailed protocols for key validation assays.
Introduction to BMS-310705 and its Mechanism of Action
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-targeting agents.[1][2][3] Its primary cellular target is tubulin, the fundamental protein subunit of microtubules. BMS-310705 binds to tubulin and promotes its polymerization into stable microtubules.[2] This stabilization disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, most notably mitotic spindle formation during cell division. The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death, through the mitochondrial-mediated pathway.[1][4][5]
Comparison with Alternative Microtubule-Targeting Agents
The performance of BMS-310705 can be benchmarked against other well-characterized microtubule-stabilizing agents, such as paclitaxel and other epothilone analogs like ixabepilone. Epothilones, including BMS-310705, have shown potential advantages over taxanes like paclitaxel, including activity in taxane-resistant tumor models.[4]
Quantitative Data Summary
The following table summarizes the comparative efficacy of BMS-310705 and alternative compounds in key cellular assays.
| Compound | Cell Line | Assay | Key Finding | Reference |
| BMS-310705 | Platinum/paclitaxel-refractory ovarian cancer cell culture | Survival Assay | Significantly lower survival (P < 0.02) at 0.05 µM compared to paclitaxel. | [1] |
| BMS-310705 | Platinum/paclitaxel-refractory ovarian cancer cell culture | Apoptosis Assay | >25% of cells apoptotic at 24 hours. | [1] |
| BMS-310705 | Platinum/paclitaxel-refractory ovarian cancer cell culture | Caspase Activity | Increased caspase-9 and -3 activity, indicating mitochondrial pathway activation. | [1] |
| Paclitaxel | Platinum/paclitaxel-refractory ovarian cancer cell culture | Survival Assay | Less effective at reducing survival at 0.05 µM compared to BMS-310705. | [1] |
| Ixabepilone | Paclitaxel-resistant human tumor xenografts | Antitumor Activity | Superior antitumor activity compared to paclitaxel. | [5][6] |
| Patupilone (Epothilone B) | Various cancer cell lines | Cytotoxicity (IC50) | 3- to 20-fold higher in vitro cytotoxic potency compared with paclitaxel. | [4] |
Key Experimental Assays for Target Engagement Validation
Validating the engagement of BMS-310705 with its cellular target, tubulin, involves a multi-faceted approach combining biochemical and cell-based assays.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin. An increase in the rate and extent of polymerization confirms the microtubule-stabilizing activity of the compound.
Immunofluorescence Staining of Microtubules
This cell-based imaging technique allows for the direct visualization of the microtubule network within cells. Treatment with a microtubule-stabilizing agent like BMS-310705 will result in a distinct phenotype characterized by the formation of dense microtubule bundles and an overall increase in microtubule polymer mass.
Cell Cycle Analysis
Disruption of the mitotic spindle by microtubule-stabilizing agents leads to a cell cycle arrest at the G2/M phase. This can be quantified by flow cytometry of cells stained with a DNA-intercalating dye like propidium iodide.
Apoptosis Assays
Prolonged G2/M arrest induced by microtubule-stabilizing agents triggers apoptosis. The activation of the apoptotic cascade can be confirmed by measuring the activity of key executioner caspases, such as caspase-3 and caspase-9.
Experimental Protocols
Immunofluorescence Staining of Microtubules
This protocol details the steps for visualizing the effect of BMS-310705 on the microtubule cytoskeleton in cultured mammalian cells.[7][8][9][10]
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Sterile glass coverslips
-
Cell culture medium
-
BMS-310705, Paclitaxel (positive control), DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween 20)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
Nuclear stain: DAPI
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate to achieve 50-70% confluency at the time of treatment.
-
Compound Treatment: Treat cells with desired concentrations of BMS-310705, paclitaxel, or DMSO for the intended duration (e.g., 24 hours).
-
Fixation: Gently wash cells with PBS and fix with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-α-tubulin primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS, stain nuclei with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the quantification of G2/M cell cycle arrest induced by BMS-310705.[11][12][13][14]
Materials:
-
Cancer cell line
-
Cell culture medium
-
BMS-310705, DMSO (vehicle control)
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of BMS-310705 or DMSO for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells from each sample.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase-3/9 Activity Assay
This protocol outlines the measurement of caspase activity to confirm apoptosis induction.[1]
Materials:
-
Treated and untreated cell lysates
-
Assay buffer
-
Fluorogenic caspase-3 substrate (e.g., DEVD-AFC)
-
Fluorogenic caspase-9 substrate (e.g., LEHD-AFC)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Lysis: After treatment with BMS-310705, harvest and lyse the cells to obtain total protein extracts.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the assay buffer and the specific fluorogenic caspase substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore.
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity in the sample. Compare the activity in treated samples to the untreated control.
Visualizing Pathways and Workflows
Signaling Pathway of BMS-310705 Action
Caption: Signaling cascade initiated by BMS-310705.
Experimental Workflow for Target Validation
Caption: Workflow for validating BMS-310705 target engagement.
Logical Comparison of Microtubule Stabilizers
Caption: Comparison of BMS-310705 with other agents.
References
- 1. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Epothilone Analogs for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Epothilones, a class of microtubule-stabilizing agents, have emerged as a promising alternative to taxanes in cancer therapy, demonstrating efficacy against multidrug-resistant tumors.[1][2] This guide provides a detailed side-by-side comparison of key epothilone analogs, focusing on their preclinical performance. We present quantitative data on their cytotoxic and in vivo activities, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Performance Data of Epothilone Analogs
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of prominent epothilone analogs, providing a basis for their comparative assessment.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values presented below were determined against various human cancer cell lines, showcasing the cytotoxic potential of different epothilone analogs. Lower IC50 values indicate higher potency.
| Epothilone Analog | Cancer Cell Line | IC50 (nM) | Reference |
| Fludelone (Flu) | RPMI 8226 (Multiple Myeloma) | 6.0 | [2][3] |
| CAG (Multiple Myeloma) | 12.5 | [2][3] | |
| H929 (Multiple Myeloma) | 8.2 | [2][3] | |
| MOLP-5 (Multiple Myeloma) | 14.4 | [2][3] | |
| MM.1S (Multiple Myeloma) | 10.1 | [2][3] | |
| dEpoB | RPMI 8226 (Multiple Myeloma) | 37.0 | [2][3] |
| CAG (Multiple Myeloma) | 65.2 | [2][3] | |
| H929 (Multiple Myeloma) | 42.8 | [2][3] | |
| MOLP-5 (Multiple Myeloma) | 68.6 | [2][3] | |
| MM.1S (Multiple Myeloma) | 55.4 | [2][3] | |
| Patupilone (EpoB) | MCF-7 (Breast Carcinoma) | 0.1 - 0.8 | [4] |
| HCT (Colon Carcinoma) | 0.1 - 0.8 | [4] | |
| Hepatocellular Carcinoma | 0.1 - 0.8 | [4] | |
| Lung Carcinoma | 0.1 - 0.8 | [4] | |
| Ovarian Carcinoma | 0.1 - 0.8 | [4] | |
| Prostate Carcinoma | 0.1 - 0.8 | [4] | |
| Ixabepilone | MDCK (Parental) | 90 | [5] |
| MDCK-MDR1 (P-gp overexpressing) | >2000 | [5] |
In Vivo Efficacy in Xenograft Models
The antitumor activity of epothilone analogs has been evaluated in vivo using human tumor xenograft models in mice. The data below highlights the tumor growth inhibition and survival benefits conferred by these compounds.
| Epothilone Analog | Xenograft Model | Dosing Regimen | Key Outcomes | Reference |
| Fludelone (Flu) | RPMI 8226 (Subcutaneous Multiple Myeloma) | 20 mg/kg, every 2 days for 5 doses | Tumor disappearance with no relapse after 100 days. | [3][6] |
| CAG (Disseminated Multiple Myeloma) | Not specified | Significantly decreased tumor burden and prolonged overall survival compared to dEpoB. | [3][6] | |
| A549/taxol100 (Taxol-resistant Lung Cancer) | Not specified | 80% tumor growth suppression. | [7] | |
| MCF-7/Adr (Adriamycin-resistant Breast Cancer) | 25 mg/kg, every 2 days for 4 doses (6-h i.v. infusion) | 98.2% tumor growth suppression. | [7] | |
| dEpoB | CCRF-CEM/paclitaxel (Paclitaxel-resistant T-cell Leukemia) | Not specified | Curative effect. | [8] |
| MCF-7/Adr (Adriamycin-resistant Breast Cancer) | Not specified | Markedly suppressed tumor growth. | [8] | |
| iso-fludelone | A549/taxol100 (Taxol-resistant Lung Cancer) | Not specified | 80% tumor growth suppression. | [7] |
| MCF-7/Adr (Adriamycin-resistant Breast Cancer) | 15 mg/kg, every 7 days for 2 doses (6-h i.v. infusion) | 100% tumor growth suppression. | [7] | |
| dehydelone | A549/taxol100 (Taxol-resistant Lung Cancer) | Not specified | 72% tumor growth suppression. | [7] |
| iso-dehydelone | A549/taxol100 (Taxol-resistant Lung Cancer) | Not specified | 57% tumor growth suppression. | [7] |
Signaling Pathways and Mechanism of Action
Epothilones exert their anticancer effects primarily by stabilizing microtubules, which disrupts the normal process of cell division and leads to programmed cell death, or apoptosis.[8] The following diagrams illustrate the key signaling pathways involved.
Figure 1. Primary mechanism of action of epothilone analogs.
Resistance to epothilones can be associated with the activation of survival pathways, such as the PI3K/AKT/mTOR pathway.[9]
Figure 2. The PI3K/AKT/mTOR survival pathway and its relation to epothilone resistance.
Some epothilone analogs, such as UTD2, have also been shown to affect signaling pathways regulated by Rac1 GTPase, which are crucial for cell motility and survival.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[11][12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ixabepilone, a novel microtubule-targeting agent for breast cancer, is a substrate for P-glycoprotein (P-gp/MDR1/ABCB1) but not breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Epothilone B induces apoptosis and enhances apoptotic effects of ABT-737 on human cancer cells via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple Effects of a Novel Epothilone Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Taxane Resistance: A Comparative Analysis of BMS-310705
For researchers, scientists, and drug development professionals, overcoming taxane resistance is a critical challenge in oncology. This guide provides a comparative analysis of BMS-310705, a semi-synthetic analog of epothilone B, and taxanes, focusing on their cross-resistance profiles. By examining their mechanisms of action, preclinical efficacy, and the molecular underpinnings of resistance, this document aims to provide a comprehensive resource for understanding the potential of epothilone analogs in taxane-refractory settings.
BMS-310705 emerged as a promising microtubule-stabilizing agent with a mechanism of action similar to taxanes like paclitaxel and docetaxel. Both drug classes bind to β-tubulin, promoting microtubule polymerization and stability, which ultimately leads to cell cycle arrest and apoptosis. However, key structural differences between BMS-310705 and taxanes contribute to its activity in cancer models that have developed resistance to taxanes.
Comparative Efficacy in Preclinical Models
While extensive clinical data for BMS-310705 is limited due to the discontinuation of its development, preclinical studies have demonstrated its potential in overcoming taxane resistance.
| Drug | Cell Line | Resistance Mechanism | Efficacy Metric | Result | Citation |
| BMS-310705 | OC-2 (Ovarian Cancer) | Paclitaxel-refractory | Cell Survival Reduction | 85-90% reduction at 0.1-0.5 µM | [1] |
| BMS-310705 | Platinum/Paclitaxel Refractory Ascites Model | Clinically refractory | Cell Survival | Significantly lower survival vs. paclitaxel at 0.05 µM | |
| Epothilones (general) | Various | Taxane-sensitive and -resistant | In vitro potency | Increased potency compared to taxanes | [2] |
| Patupilone (Epothilone B) | Various | Not specified | In vitro cytotoxic potency | 3- to 20-fold higher than paclitaxel | [2] |
These findings suggest that BMS-310705 and other epothilones can circumvent common taxane resistance mechanisms.
Mechanisms of Cross-Resistance and Evasion
The primary mechanisms of taxane resistance involve the overexpression of the drug efflux pump P-glycoprotein (P-gp) and mutations in the β-tubulin gene, which alters the drug binding site. Epothilones, including BMS-310705, have been shown to be poor substrates for P-gp, allowing them to accumulate in resistant cells at cytotoxic concentrations.[2] Furthermore, their distinct binding mode to β-tubulin can render them effective even when certain taxane-binding site mutations are present.
Experimental Protocols
The following are generalized protocols for key experiments used to assess cross-resistance between microtubule-targeting agents.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of BMS-310705 and a taxane (e.g., paclitaxel) for a specified duration (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the drug concentration that inhibits cell growth by 50%).
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Plating and Drug Treatment: Follow the same procedure as the MTT assay.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Stabilization and Measurement: Incubate the plate at room temperature to stabilize the luminescent signal and then measure the luminescence using a luminometer.
-
Data Analysis: Determine the IC50 values as described for the MTT assay.
Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after drug treatment.
-
Cell Treatment: Treat cells in culture flasks or plates with the desired drug concentrations for a specified time.
-
Cell Plating: After treatment, harvest the cells, count them, and plate a known number of cells into new culture dishes.
-
Colony Formation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of BMS-310705 and taxanes, as well as the primary mechanisms of taxane resistance.
Caption: Mechanism of action of BMS-310705 and Taxanes.
Caption: Mechanisms of Taxane Resistance and Evasion by BMS-310705.
Caption: Experimental Workflow for Assessing Cross-Resistance.
References
Comparative Analysis of BMS-310705's Effects on Tubulin Isotypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-310705, a promising microtubule-stabilizing agent, and its differential effects on various tubulin isotypes. This document synthesizes available experimental data to offer insights into its mechanism of action and potential advantages over other microtubule-targeting drugs like paclitaxel.
BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents that have shown significant promise in preclinical and clinical studies.[1] Like other epothilones and taxanes, BMS-310705 binds to the β-subunit of tubulin, promoting microtubule polymerization and stability.[2][3] This interference with microtubule dynamics leads to cell cycle arrest and apoptosis, forming the basis of its anticancer activity.[3] A key area of interest for researchers is the differential interaction of these agents with various tubulin isotypes, which can influence drug efficacy and resistance mechanisms.
Executive Summary of Comparative Effects
While direct quantitative data for BMS-310705's interaction with individual tubulin isotypes is limited, extensive research on its parent compound, epothilone B, provides valuable insights. The data suggests that epothilones may have a more favorable profile than taxanes in overcoming resistance mechanisms associated with the overexpression of specific β-tubulin isotypes, particularly βIII-tubulin.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the activity of epothilone B (as a proxy for BMS-310705) and paclitaxel.
| Drug | Target | Binding Affinity (Ki) | Reference |
| Epothilone B | αβ-tubulin heterodimer | 0.71 µM | [2] |
| Epothilone A | Tubulin Polymer | 1.4 µM (Hanes analysis), 0.6 µM (Dixon analysis) | [4] |
| Epothilone B | Tubulin Polymer | 0.7 µM (Hanes analysis), 0.4 µM (Dixon analysis) | [4] |
| Paclitaxel | Tubulin Polymer | Competitive with epothilones | [5] |
Table 1: Comparative Binding Affinities for Tubulin. This table presents the binding affinities of epothilones to tubulin. Note that epothilones act as competitive inhibitors of paclitaxel binding, indicating they share an overlapping binding site.
| Cell Line | β-Tubulin Isotype Knockdown | Epothilone B IC50 (nM) | Paclitaxel IC50 (nM) | Fold Change in Sensitivity (Epothilone B) | Reference |
| NCI-H460 | Control (siRNA) | ~1.5 | ~2.5 | - | [6] |
| NCI-H460 | βII-tubulin | No significant change | Not reported | No significant change | [6] |
| NCI-H460 | βIII-tubulin | ~0.5 | Not reported | ~3-fold increase | [6] |
| NCI-H460 | βIVb-tubulin | ~3.0 | Not reported | ~2-fold decrease | [6] |
| Calu-6 | Control (siRNA) | ~2.0 | Not reported | - | [6] |
| Calu-6 | βIII-tubulin | ~0.8 | Not reported | ~2.5-fold increase | [6] |
Table 2: Effect of β-Tubulin Isotype Knockdown on Cellular Sensitivity to Epothilone B. This table summarizes the impact of silencing specific β-tubulin isotypes on the cytotoxic efficacy of epothilone B in non-small cell lung cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to evaluate the differential effects of microtubule-targeting agents on tubulin isotypes.
Purification of Tubulin Isotypes
The purification of specific tubulin isotypes is a prerequisite for in vitro comparative assays. A common method involves cycles of polymerization and depolymerization from a source rich in the desired isotype, followed by chromatographic separation.
Protocol: Purification of Tubulin from Cultured Cells [1]
-
Cell Culture and Lysis: Grow a large batch of the desired cell line (e.g., HEK293 cells for a mix of isotypes, or a specific cell line known to express a particular isotype at high levels). Harvest the cells and lyse them in a suitable buffer (e.g., BRB80 buffer supplemented with protease inhibitors).
-
Clarification: Centrifuge the cell lysate at high speed to remove cellular debris and obtain a clear supernatant.
-
First Polymerization: Add GTP and glycerol to the supernatant and incubate at 37°C to induce microtubule polymerization.
-
Pelleting: Centrifuge the polymerized microtubules at high speed to form a pellet.
-
Depolymerization: Resuspend the microtubule pellet in a cold buffer to induce depolymerization back into tubulin dimers.
-
Clarification: Centrifuge the depolymerized tubulin solution at high speed in the cold to pellet any aggregates.
-
Chromatography (Optional): For higher purity and isotype separation, the tubulin solution can be subjected to ion-exchange chromatography.
-
Storage: The purified tubulin is flash-frozen in liquid nitrogen and stored at -80°C.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the rate and extent of microtubule formation from purified tubulin.
Protocol: Turbidity-Based Tubulin Polymerization Assay
-
Reagent Preparation: Prepare purified tubulin (either a mix of isotypes or a specific purified isotype) at a concentration of 1-2 mg/mL in a polymerization buffer (e.g., BRB80 with GTP). Prepare serial dilutions of the test compound (e.g., BMS-310705) and a control compound (e.g., paclitaxel or a vehicle control).
-
Assay Setup: In a 96-well plate, add the test compound dilutions to the wells.
-
Initiation of Polymerization: Add the cold tubulin solution to each well. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to microtubule polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. From these curves, parameters such as the maximum rate of polymerization (Vmax) and the final steady-state polymer mass can be determined. The IC50 value for inhibition of polymerization can be calculated for inhibitory compounds.
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic effects of the compound on cancer cells with varying tubulin isotype expression profiles.
Protocol: Clonogenic Survival Assay [6]
-
Cell Seeding: Seed cancer cells (e.g., NCI-H460) at a low density in 6-well plates.
-
siRNA Transfection (for knockdown experiments): Transfect the cells with siRNAs targeting specific β-tubulin isotypes or a non-targeting control siRNA.
-
Drug Treatment: After a recovery period, treat the cells with a range of concentrations of the test compound (e.g., BMS-310705) for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days to form colonies.
-
Staining and Quantification: Fix and stain the colonies with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and workflows relevant to the action of BMS-310705.
Caption: Mechanism of action for BMS-310705.
Caption: Workflow for in vitro tubulin polymerization assay.
Caption: Experimental workflow for clonogenic survival assay.
References
- 1. Video: Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specific β-Tubulin Isotypes Can Functionally Enhance or Diminish Epothilone B Sensitivity in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: BMS-310705 Versus Other Microtubule Inhibitors in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the microtubule inhibitor BMS-310705 against other agents in its class, supported by available preclinical experimental data. While the clinical development of BMS-310705 was discontinued, an examination of its preclinical performance offers valuable insights into the nuanced landscape of microtubule-targeting cancer therapeutics.
BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that share a similar mechanism of action with the widely used taxanes, such as paclitaxel and docetaxel.[1][2] A key advantage of the BMS-310705 formulation is its water solubility, which obviates the need for premedication to prevent hypersensitivity reactions associated with solvents like Cremophor EL used in some other microtubule inhibitor preparations.[3] This guide delves into the comparative efficacy and underlying mechanisms of BMS-310705, presenting a clear picture of its standing in the field of microtubule-targeted therapies.
Quantitative Comparison of Cytotoxicity
One study reported that in a cell culture model derived from a patient with ovarian cancer clinically refractory to platinum and paclitaxel, treatment with 0.05 µM BMS-310705 resulted in significantly lower cell survival compared to paclitaxel.[4] Furthermore, in human tumor xenograft models, BMS-310705 demonstrated superior anti-tumor activity when compared to paclitaxel, natural epothilone B, and natural epothilone D.[1]
Another member of the epothilone class, ixabepilone (BMS-247550), has been more extensively studied and provides a valuable benchmark for the potency of this class of compounds.
| Cell Line | Cancer Type | Ixabepilone IC50 (nM) | Paclitaxel IC50 (nM) |
| A2780 | Ovarian Carcinoma | - | - |
| HCT116 | Colon Carcinoma | - | - |
| HCT116/VM46 | Multidrug-Resistant Colon Carcinoma | 16 (IC90) | - |
| A2780Tax | Paclitaxel-Resistant Ovarian Carcinoma | 12.3 (IC90) | - |
| Pat-21 | Paclitaxel-Resistant Breast Carcinoma | - | - |
| M5076 | Murine Fibrosarcoma | - | - |
Note: Specific IC50 values for BMS-310705 in a comparative table are not available in the reviewed literature. The table above showcases the potency of a related epothilone, ixabepilone, for comparative context.
In Vivo Antitumor Activity
Preclinical in vivo studies using animal models are crucial for evaluating the therapeutic potential of a drug candidate. Reports indicate that BMS-310705 exhibited a broad spectrum of potent antitumor activity in murine xenograft tumor models.[5] As mentioned previously, in human tumor xenografts, BMS-310705 was shown to have superior anti-tumor activity compared to paclitaxel and other natural epothilones.[1]
For instance, in a paclitaxel-resistant human breast carcinoma xenograft model (Pat-21), ixabepilone, a close analog of BMS-310705, demonstrated significant antitumor activity.[6] While specific quantitative data for BMS-310705 in similar models is not detailed in the available literature, the performance of ixabepilone suggests the potential efficacy of this class of compounds in drug-resistant settings.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
BMS-310705, like other epothilones and taxanes, functions by binding to β-tubulin, a key component of microtubules. This binding event stabilizes the microtubules, preventing their dynamic instability which is essential for various cellular processes, most critically, for the formation and function of the mitotic spindle during cell division.[7][8] The disruption of microtubule dynamics leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[7]
The apoptotic signaling cascade initiated by BMS-310705 has been shown to proceed through the mitochondrial-mediated (intrinsic) pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the dismantling of the cell.[1][4]
Signaling Pathway of BMS-310705-Induced Apoptosis
References
- 1. medscape.com [medscape.com]
- 2. Epothilones in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for BMS-310705
As your trusted partner in laboratory safety and chemical management, we provide this essential guide for the proper handling and disposal of BMS-310705, an investigational epothilone B analog. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Disclaimer: This document provides general guidance for research laboratory settings. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's specific Environmental Health & Safety (EHS) protocols. If an SDS is unavailable, treat the compound as hazardous.
Immediate Safety & Handling
Before beginning any work that involves the generation of BMS-310705 waste, ensure the following safety measures are in place:
-
Engineering Controls: All handling of BMS-310705, especially in powdered form or when preparing solutions, must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of aerosols or dust.
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory.
-
Gloves: Wear two pairs of nitrile gloves, changing the outer pair immediately upon contamination.
-
Eye Protection: Chemical splash goggles are required at all times.
-
Lab Coat: A buttoned, long-sleeved lab coat must be worn. Consider a disposable gown for procedures with a high risk of splashing.
-
-
Spill Kit: Ensure a spill kit equipped for cytotoxic compounds is readily accessible.
Waste Segregation & Disposal Workflow
Proper segregation of waste at the point of generation is the most critical step in the disposal process. The following diagram outlines the decision-making workflow for managing BMS-310705 waste streams.
Caption: Waste Disposal Workflow for BMS-310705.
Quantitative Data: Waste Classification
The method of disposal may depend on the concentration and nature of the waste. The table below provides a general framework for classifying BMS-310705 waste streams.
| Waste Type | Concentration / State | Recommended Container | Disposal Path |
| Aqueous Liquid Waste | > 1 mg/L | Labeled, sealed, non-reactive container (e.g., HDPE) | Hazardous Chemical Waste |
| Organic Liquid Waste | Any concentration | Labeled, sealed, solvent-safe container | Hazardous Chemical Waste |
| Solid Waste (Grossly Contaminated) | Visible powder, >1% by weight | Double-bagged in yellow chemo waste bags, placed in a rigid, sealed container | Hazardous (Cytotoxic) Waste |
| Solid Waste (Trace Contaminated) | Gloves, wipes, plasticware | Yellow chemotherapy waste bag within a rigid, sealed container | Hazardous (Cytotoxic) Waste |
| Sharps | Any contamination | Puncture-proof, labeled sharps container | Sharps / Biohazardous Waste |
Experimental Protocol: Deactivation of BMS-310705 in Solution
For specific experimental workflows, chemical deactivation may be required before the waste is collected. The following is a sample protocol for deactivating BMS-310705 in a DMSO or aqueous buffer solution.
Objective: To chemically degrade BMS-310705 into less potent byproducts prior to bulk disposal.
Materials:
-
BMS-310705 waste solution.
-
10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
-
12 M Hydrochloric Acid (HCl) for neutralization.
-
pH indicator strips or calibrated pH meter.
-
Appropriate hazardous waste container.
-
Stir plate and stir bar.
Methodology:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn. Place the vessel containing the BMS-310705 waste solution on a stir plate.
-
Basification: While stirring, slowly add 10 M NaOH to the solution to raise the pH to >12. The ester and lactone functionalities in epothilone structures are susceptible to base-catalyzed hydrolysis.
-
Reaction: Allow the solution to stir at room temperature for a minimum of 12 hours to ensure complete hydrolysis. Keep the container loosely capped to avoid pressure buildup.
-
Neutralization: After the incubation period, slowly and carefully add 12 M HCl to neutralize the solution to a pH between 6.0 and 8.0. Monitor the pH frequently. Be cautious as the neutralization reaction is exothermic.
-
Disposal: Transfer the neutralized, deactivated solution to a clearly labeled hazardous aqueous waste container.
-
Documentation: Record the deactivation procedure, including volumes, reagents, and final pH, in your laboratory notebook and on the hazardous waste tag.
Institutional Safety & Compliance Framework
Proper disposal is a multi-faceted responsibility that connects the researcher to institutional and federal regulations. Understanding this logical relationship is key to maintaining a culture of safety.
Caption: Logical Relationship in Chemical Waste Management.
Personal protective equipment for handling BMS 310705
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of BMS-310705, a potent semi-synthetic analog of epothilone B. Given its cytotoxic nature, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. BMS-310705 is known to be more cytotoxic than its parent compound, epothilone B, and is a water-soluble derivative, which may influence its handling and disposal procedures.[1]
Hazard Identification and Physicochemical Properties
While a specific Safety Data Sheet (SDS) for BMS-310705 is not publicly available, the SDS for its parent compound, Epothilone B, serves as a crucial reference for its hazardous properties. BMS-310705 should be handled with the same, if not greater, precautions as Epothilone B.
Table 1: Physicochemical and Toxicological Data
| Property | Value (Epothilone B - as a proxy for BMS-310705) | Reference |
| Molecular Formula | C₂₇H₄₁NO₆S | |
| Molecular Weight | 507.68 g/mol | |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in DMSO (≥102mg/mL), Ethanol (≥102mg/mL). Poor water solubility. | [3] |
| Storage | Store at -20°C. Reported to be light sensitive. Store in the dark under desiccating conditions. | |
| Stability | Stable under recommended storage conditions. | |
| Known Hazards | Cytotoxic. May be carcinogenic, mutagenic, and teratogenic. | [4] |
Note: Data for Epothilone B is used as a conservative proxy in the absence of specific data for BMS-310705. Given that BMS-310705 is a water-soluble derivative, its solubility in aqueous solutions will differ from Epothilone B.[1][5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to cytotoxic agents like BMS-310705. The following PPE is mandatory when handling this compound in any form (solid or in solution).
Table 2: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption.[7][8] |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. Gown should fasten in the back. | Protects skin and personal clothing from contamination.[7] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects eyes from splashes of liquids or airborne particles.[9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a containment device to prevent inhalation. | Minimizes the risk of inhaling aerosolized powder.[9] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the handling area.[7] |
Safe Handling and Operational Plan
Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure risk.
Preparation and Weighing
-
Designated Area: All handling of BMS-310705 powder must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.
-
Decontamination of Surfaces: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: Use a dedicated and calibrated analytical balance inside the containment device. Weigh the compound on a disposable weigh boat.
-
Solution Preparation: If preparing a solution, add the solvent to the vial containing the powder slowly to avoid aerosolization.
Experimental Use
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" warning label.
-
Transport: When transporting solutions, use sealed, secondary containers to prevent spills.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory where BMS-310705 is handled.[10]
-
Hand Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, even if gloves were worn.
Caption: Workflow for the safe handling of BMS-310705.
Spill Management
Immediate and appropriate response to a spill is critical to prevent widespread contamination.
Spill Kit
A dedicated cytotoxic spill kit must be readily available in all areas where BMS-310705 is handled. The kit should contain:
-
Appropriate PPE (as listed in Table 2)
-
Absorbent pads
-
Chemotherapy-rated sharps container
-
Plastic scraper
-
Designated cytotoxic waste bags
-
Warning signs to cordon off the area
Spill Cleanup Procedure
-
Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Cordon off the spill area with warning signs.
-
Don PPE: Put on the full PPE from the spill kit.
-
Containment:
-
Liquid Spill: Gently cover the spill with absorbent pads, working from the outside in to avoid spreading.
-
Powder Spill: Carefully cover the spill with damp absorbent pads to prevent the powder from becoming airborne.
-
-
Cleanup:
-
Use the plastic scraper to collect the absorbed material and place it in a cytotoxic waste bag.
-
Clean the spill area three times with a detergent solution, followed by a final rinse with water.[11]
-
-
Disposal: Place all contaminated materials, including used PPE, into the cytotoxic waste bag. Seal the bag and place it in a designated cytotoxic waste container.
Caption: Emergency procedure for a BMS-310705 spill.
Decontamination and Disposal Plan
Proper decontamination and disposal are essential to prevent environmental contamination and secondary exposure.
Decontamination
-
Work Surfaces: At the end of each work session, thoroughly decontaminate all work surfaces and equipment with a suitable detergent.[12][13] Studies have shown that a combination of cleaning agents may be necessary for effective removal of various cytotoxic drugs.[14][15]
-
Reusable Equipment: Any reusable equipment that comes into contact with BMS-310705 must be decontaminated before being used for other purposes.
Waste Disposal
All waste contaminated with BMS-310705 is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (gloves, gowns, absorbent pads, empty vials, etc.) must be placed in clearly labeled, leak-proof, puncture-resistant cytotoxic waste containers (often purple or yellow).[16] |
| Liquid Waste | Unused solutions of BMS-310705 should not be poured down the drain. They must be collected in a designated, sealed, and labeled cytotoxic liquid waste container. |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a chemotherapy-rated sharps container. |
| Final Disposal | All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[17][18][19][20] |
By implementing these comprehensive safety and handling procedures, researchers and laboratory personnel can significantly mitigate the risks associated with the handling of the potent cytotoxic agent, BMS-310705, fostering a safe and productive research environment.
References
- 1. medscape.com [medscape.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Epothilone B - LKT Labs [lktlabs.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ipservices.care [ipservices.care]
- 9. england.nhs.uk [england.nhs.uk]
- 10. hse.gov.uk [hse.gov.uk]
- 11. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stericycle.com [stericycle.com]
- 13. gerpac.eu [gerpac.eu]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. tandfonline.com [tandfonline.com]
- 16. youtube.com [youtube.com]
- 17. danielshealth.com [danielshealth.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Medical Waste Regulations - MedWaste Management [medwastemngmt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
